Butyl acetate
Description
Historical Trajectories in Butyl Acetate (B1210297) Scholarly Inquiry
Early scholarly inquiry into butyl acetate likely focused on its identification, isolation, and basic characterization. As a naturally occurring compound found in fruits like apples and bananas, initial research may have involved its extraction and analysis from natural sources atamanchemicals.comchemanalyst.comalfa-chemistry.com. The synthesis of this compound through the esterification of butanol and acetic acid, particularly the Fischer esterification process using acid catalysts like sulfuric acid, has been a subject of study for many years atamanchemicals.comchemicalbook.comslchemtech.com. Early research also explored its potential as a solvent for various materials, given its ability to dissolve resins, lacquers, and other organic compounds alfa-chemistry.comatamanchemicals.comijert.org. Its use in early industries, such as stiffening fabric skins in aviation, highlights some of its historical applications that likely spurred initial research into its properties and handling mcgroup.co.uk.
Evolution of Academic Perspectives on this compound
Academic perspectives on this compound have evolved from basic characterization and synthesis to more complex studies focusing on reaction kinetics, process optimization, and novel production methods. Early research established the fundamental esterification reaction for its production atamanchemicals.comchemicalbook.comslchemtech.com. Over time, academic interest expanded to understanding the kinetics of this reversible reaction and the influence of various parameters such as temperature, catalyst loading, and reactant ratios ijert.orgscielo.org.co. The challenges associated with the conventional synthesis method, such as the use of homogeneous acid catalysts leading to corrosion, prompted research into heterogeneous catalysts, particularly ion exchange resins ijert.orgresearchgate.netacs.orgfrontiersin.org.
The academic perspective has also shifted to explore more efficient and environmentally friendly production processes. This includes research into reactive distillation, which combines reaction and separation in a single unit to overcome equilibrium limitations and improve yield acs.orgacs.orgacs.orgresearchgate.net. More recently, the potential for biological synthesis of this compound through microbial fermentation has emerged as a new area of academic investigation, driven by the desire for sustainable chemical production researchgate.netenergy.govresearchgate.net. Furthermore, the academic community has increasingly focused on the role of this compound as a potential biofuel component or additive, studying its combustion characteristics and comparing them to traditional fuels researchgate.netenergy.govacs.orgosti.govdigitellinc.com.
Current State of this compound Research and Development Frontiers
Current research on this compound is focused on several key frontiers, driven by both industrial demand and the pursuit of sustainable and efficient chemical processes. One significant area is the continued development and optimization of synthesis methods. Research into catalytic distillation remains active, with studies exploring different column configurations and catalyst types to improve conversion and product purity acs.orgacs.orgacs.orgresearchgate.net. The use of membrane reactors, which integrate reaction and separation through selective membranes, represents another frontier aimed at enhancing reaction yield by continuously removing products like water mdpi.com.
The exploration of bio-based production routes is a rapidly developing area. Research is being conducted on metabolically engineered microorganisms, such as Clostridium strains, for the fermentative production of this compound from renewable feedstocks like corn stover researchgate.netenergy.gov. This aligns with a broader trend in chemistry towards developing sustainable and environmentally friendly processes.
Another important frontier is the investigation of this compound as a potential component in fuel blends. Studies are examining its combustion behavior, ignition delay, and impact on soot formation when blended with traditional fuels like n-heptane researchgate.netenergy.govacs.orgosti.govdigitellinc.com. This research aims to evaluate its viability as a renewable oxygenate additive to improve fuel performance and reduce environmental impact.
Furthermore, research continues into optimizing the use of this compound in its traditional applications, such as paints, coatings, adhesives, and cosmetics, often focusing on improving formulations and reducing volatile organic compound (VOC) emissions by exploring alternatives like tert-butyl acetate chemanalyst.comalfa-chemistry.commarketresearch.comresearchandmarkets.com. The global market for this compound remains substantial, with ongoing analysis of market trends, production capacities, and demand drivers influencing research and development priorities chemanalyst.commcgroup.co.ukmarketresearch.comdatabridgemarketresearch.combusinesswire.comimarcgroup.com.
Current research findings highlight the potential of intensified processes like membrane reactors for this compound production, showing significantly higher conversion rates compared to conventional reactors. For instance, a membrane reactor using an Amberlyst-15 catalyst achieved a 92.0% conversion of n-butanol, compared to 69.8% for a conventional reactor in one study mdpi.com. Economic assessments of these novel processes, while sometimes showing higher initial capital costs, also indicate promising returns on investment and reduced environmental impact, such as significant reductions in CO₂ emissions researchgate.netmdpi.com. Research into the combustion of bio-synthesized this compound has shown that its burning rates and flame structures are comparable to those of commercially produced this compound, suggesting its potential as a drop-in fuel additive researchgate.netosti.gov.
Below is a table summarizing some key research areas and findings:
| Research Area | Key Focus Areas | Representative Findings |
| Synthesis Methods | Reactive Distillation, Membrane Reactors, Heterogeneous Catalysis | Reactive distillation improves yield by overcoming equilibrium; Membrane reactors show higher conversion (e.g., 92% vs 69.8% in one study) mdpi.com. |
| Bio-based Production | Microbial Fermentation, Metabolically Engineered Strains, Renewable Feedstocks | Exploration of Clostridium strains for production from corn stover; Potential for sustainable production researchgate.netenergy.gov. |
| Fuel Applications | Combustion Characteristics, Blending Studies | Comparable burning rates of bio-synthesized and commercial this compound; Potential to reduce soot formation researchgate.netosti.govdigitellinc.com. |
| Process Optimization & Modeling | Kinetic Studies, Simulation, Heat Integration | Development of kinetic models; Simulation of intensified processes; Heat integration improves eco-efficiency ijert.orgscielo.org.coacs.orgresearchgate.net. |
| Application Enhancement | Solvent Formulations, VOC Reduction | Research into optimizing use in coatings and adhesives; Investigation of less volatile isomers chemanalyst.commarketresearch.comresearchandmarkets.com. |
This table provides a snapshot of the active areas within this compound research, illustrating the shift towards more sustainable production methods, novel applications, and process intensification.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-3-4-5-8-6(2)7/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPFZGUDAPQIHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2, Array | |
| Record name | BUTYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2672 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | n-BUTYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0399 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021982 | |
| Record name | Butyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Butyl acetate appears as a clear colorless liquid with a fruity odor. Flash point 72 - 88 °F. Density 7.4 lb / gal (less than water). Hence floats on water. Vapors heavier than air., Liquid; NKRA; Water or Solvent Wet Solid, Liquid, Colorless liquid with a fruity odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless, mobile liquid with a strong fruity odour, Colorless liquid with a fruity odor. | |
| Record name | BUTYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2672 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acetic acid, butyl ester | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | n-Butyl acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/321 | |
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| Record name | n-Butyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031325 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | n-BUTYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0399 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Butyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/247/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | N-BUTYL ACETATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/178 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | n-Butyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0072.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
259.7 °F at 760 mmHg (NTP, 1992), 126.0 °C, 126.10 °C. @ 760.00 mm Hg, 126 °C, 258 °F | |
| Record name | BUTYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2672 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Butyl acetate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/152 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | n-Butyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031325 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | n-BUTYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0399 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | N-BUTYL ACETATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/178 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | n-Butyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0072.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
72 °F (NTP, 1992), 22 °C, 72 °F (22 °C) (Closed cup), 22 °C c.c., 72 °F | |
| Record name | BUTYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2672 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Butyl acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/321 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | n-Butyl acetate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/152 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | n-BUTYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0399 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | N-BUTYL ACETATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/178 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | n-Butyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0072.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
1 to 5 mg/mL at 68 °F (NTP, 1992), In water, 8.33X10+3 mg/L at 25 °C, In water, 6,700 ppm at 25 °C, Soluble in 120 parts water at 25 °C, In water, 14,000 mg/L at 20 °C; 5,000 mg/L at 25 °C, For more Solubility (Complete) data for n-Butyl acetate (7 total), please visit the HSDB record page., 8.4 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.7, miscible with alcohol, ether, propylene glycol; soluble 1 ml in 145 ml water, 1% | |
| Record name | BUTYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2672 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Butyl acetate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/152 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | n-Butyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031325 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | n-BUTYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0399 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Butyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/247/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | n-Butyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0072.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.875 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8825 g/cu cm at 20 °C, Relative density (water = 1): 0.88, 0.876-0.880, 0.88 | |
| Record name | BUTYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2672 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Butyl acetate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/152 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | n-BUTYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0399 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Butyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/247/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | N-BUTYL ACETATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/178 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | n-Butyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0072.html | |
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Vapor Density |
4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.0 (Air = 1), Relative vapor density (air = 1): 4.0, 4 | |
| Record name | BUTYL ACETATE | |
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Vapor Pressure |
10 mmHg at 68 °F (NTP, 1992), 11.5 [mmHg], 11.5 mm Hg at 25 °C /ext/, Vapor pressure, kPa at 20 °C: 1.2, 10 mmHg | |
| Record name | BUTYL ACETATE | |
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Color/Form |
Colorless liquid | |
CAS No. |
123-86-4 | |
| Record name | BUTYL ACETATE | |
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| Record name | Butyl acetate | |
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| Record name | Butyl acetate | |
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| Record name | Acetic acid, butyl ester | |
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| Record name | N-butyl acetate | |
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| Record name | BUTYL ACETATE | |
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| Record name | N-BUTYL ACETATE | |
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| Record name | Acetic acid, butyl ester | |
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Melting Point |
-108.2 °F (NTP, 1992), -77 °C, -78 °C, -107 °F | |
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Synthetic Methodologies and Process Engineering for Butyl Acetate
Advanced Reaction Engineering Approaches for Butyl Acetate (B1210297) Synthesis
To overcome the limitations of conventional methods, advanced reaction engineering approaches have been developed. The most prominent of these is reactive distillation, which integrates chemical reaction and distillation into a single unit, offering substantial improvements in efficiency and cost-effectiveness.
Reactive distillation (RD) is a process intensification technology that combines the functions of a reactor and a distillation column in one vessel. irjet.net For equilibrium-limited reactions like butyl acetate esterification, RD is particularly advantageous. irjet.net By continuously separating the products from the reactants within the reaction zone, the chemical equilibrium is constantly disturbed, driving the reaction towards completion. chempap.org This simultaneous reaction and separation overcomes the equilibrium limitations, leading to significantly higher reactant conversion, often approaching 100%. irjet.net
The key advantages of using reactive distillation for this compound synthesis include:
Enhanced Conversion: Overcomes equilibrium limitations, achieving much higher conversion than conventional reactors. irjet.net
Improved Selectivity: Byproduct formation, such as the etherification of butanol to form dibutyl ether, can be suppressed by adjusting reactant feed ratios. irjet.net
Energy Savings: The heat generated by the exothermic esterification reaction can be used in-situ for the distillation process, reducing external energy requirements. irjet.netyoutube.com
Reduced Capital Cost: Combining reaction and separation into a single unit reduces the number of required pieces of equipment and associated capital investment. researchgate.net
A continuous reactive distillation column for this compound production is typically designed with three distinct zones: a non-reactive rectifying section at the top, a central reactive section, and a non-reactive stripping section at the bottom. irjet.netacs.org
The reactive section is packed with a solid acid catalyst, such as an ion-exchange resin (e.g., Amberlyst-15), which also serves as a distillation packing. irjet.netacs.org The reactants, acetic acid and n-butanol, are fed into the column at specific locations. To facilitate countercurrent flow, the lower-boiling reactant is typically fed below the reactive zone, while the higher-boiling reactant is fed above it. chempap.orgacs.org
During operation, the esterification reaction occurs in the liquid phase on the surface of the catalyst in the reactive zone. The components are simultaneously separated based on their volatilities. The water produced forms a low-boiling ternary azeotrope with n-butanol and this compound, which moves to the top of the column. acs.org This vapor is condensed and then sent to a decanter where it separates into two liquid phases: an aqueous phase (mostly water) and an organic phase. irjet.netyoutube.com The aqueous phase is removed as the distillate, effectively driving the reaction forward. The organic phase, rich in reactants, is typically refluxed back to the column. irjet.netacs.org The high-boiling, high-purity this compound is continuously withdrawn from the bottom of the column. irjet.netacs.org
| Catalyst | Feed Condition | Achieved n-Butanol Conversion (%) | Achieved this compound Purity (%) |
|---|---|---|---|
| PTSA–POM | Equimolar | 94.2 | 96.44 |
| Amberlyst-15 | Equimolar | 98.5 | 96.9 |
| Not Specified | 1:1.3 (Acid:Butanol) | Close to 100 | High (ether formation noted) |
This table summarizes experimental results from various studies on continuous reactive distillation for this compound production, demonstrating the high conversion and purity achievable with this technology. irjet.netacs.orgbohrium.comacs.org
Batch reactive distillation is another operational mode used for this compound synthesis. In this configuration, the reactants (acetic acid and butanol) are initially charged into the reboiler (the "still") along with the catalyst. acs.org As the mixture is heated, the reaction and distillation proceed simultaneously.
A key aspect of batch RD is the distillate policy. acs.org For the this compound system, the overhead vapor is close in composition to the ternary azeotrope. After condensation, this vapor forms two liquid phases. A common strategy is to remove the aqueous layer as the product and reflux the organic layer back to the column. acs.org This continuous removal of water from the system shifts the reaction equilibrium, allowing the concentration of this compound in the still to progressively increase throughout the batch run. acs.org This method allows for the production of high-purity this compound directly in the reboiler at the end of the process. irjet.net
Reactive Distillation for Enhanced Conversion and Separation
Thermodynamic Considerations in Reactive Distillation Systems
The synthesis of this compound via reactive distillation (RD) is a complex process governed by significant thermodynamic considerations. The esterification of acetic acid with n-butanol is a reversible and exothermic reaction, which introduces challenges related to chemical and phase equilibria. biomedres.usresearchgate.net A crucial aspect of this system is its non-ideality, primarily due to the presence of polar components and the formation of azeotropes. biomedres.us
The quaternary system, consisting of n-butanol, acetic acid, n-butyl acetate, and water, exhibits complex vapor-liquid equilibrium (VLE) and vapor-liquid-liquid equilibrium (VLLE). biomedres.usmdpi.com Notably, n-butanol and water form a heterogeneous azeotrope, which complicates the separation process within the distillation column. biomedres.usgoogle.com To accurately model the phase behavior and ensure reliable process simulation and design, thermodynamic models such as the Non-Random Two-Liquid (NRTL) or UNIQUAC activity coefficient models are employed. biomedres.usepo.org These models are essential for predicting the activity coefficients of the components in both liquid and vapor phases, which deviate significantly from ideal behavior.
The exothermic nature of the esterification reaction (ΔH298 = -29.312 kJ/mol) means that lower temperatures favor a higher equilibrium conversion. biomedres.us However, reaction kinetics are slower at lower temperatures. Reactive distillation expertly balances these opposing factors by maintaining different temperature zones within the column, allowing for simultaneous reaction and separation at optimized conditions. The continuous removal of products, particularly water, from the reactive zone shifts the chemical equilibrium towards the formation of this compound, enabling conversions that surpass the equilibrium limits of conventional reactors. google.comjetir.org For instance, conversions close to 100% can be achieved in a reactive distillation column, a significant improvement over the typical equilibrium-limited conversion of around 70% in a standard reactor. biomedres.usgoogle.com
The enthalpy of the reaction has a minor effect on the heat balance within the reactive section of the column. mdpi.com However, the accurate determination of thermodynamic properties, including the standard Gibbs free energy (ΔG°) and enthalpy of reaction (ΔH°), is critical for the conceptual design and optimization of the RD process. scielo.org.co
Table 1: Thermodynamic Data for this compound Synthesis
| Parameter | Value | Reference |
|---|---|---|
| Standard Enthalpy of Reaction (ΔH°298) | -29.312 kJ/mol | biomedres.us |
| Standard Gibbs Free Energy of Esterification (ΔG°) | -1.874 kcal/mol (-7.84 kJ/mol) | scielo.org.co |
| Standard Enthalpy of Esterification (ΔH°) | -5.335 kcal/mol (-22.32 kJ/mol) | scielo.org.co |
| Forward Reaction Activation Energy (Heterogeneous) | 45.59 kJ/mol | google.com |
| Backward Reaction Activation Energy (Heterogeneous) | 23.39 kJ/mol | google.com |
Membrane Reactor Technology in this compound Production
Membrane reactor (MR) technology presents an advanced alternative for the production of this compound, integrating reaction and separation into a single unit to overcome thermodynamic equilibrium limitations. acs.org This technology is particularly effective for equilibrium-limited reactions like esterification, where the in-situ removal of a product, typically water, can significantly shift the equilibrium to favor higher product yields. acs.orgrsc.org For this compound synthesis, this approach has demonstrated the potential to achieve n-butanol conversions of up to 92.0%, a substantial increase compared to the 69.8% conversion seen in conventional reactor systems. acs.orgcrdeepjournal.org
Different configurations of membrane reactors are employed, including catalytic membrane reactors (CMR) and pervaporation-assisted esterification. acs.org In a typical setup, the esterification of n-butanol and acetic acid occurs over a solid acid catalyst, such as Amberlyst-15, packed within the reactor. mdpi.comacs.org Simultaneously, a hydrophilic membrane, such as those made from polyvinyl alcohol (PVA) or zeolite, selectively removes the water produced during the reaction. acs.orgrsc.org This continuous removal of water drives the forward reaction, leading to higher conversion rates. acs.orgwikipedia.org
Pervaporation-assisted esterification is a prominent method where the membrane separates water from the liquid reaction mixture via partial evaporation. scielo.org.cowikipedia.org Studies have shown that using a composite catalytic membrane can lead to n-butanol conversions exceeding 95.0% under specific conditions, such as a reaction temperature of 363 K and an initial acetic acid to n-butanol molar ratio of 4:1. wikipedia.org The performance of the membrane reactor is influenced by several operational parameters, including temperature, pressure, feed composition, and the residence time of the reactants. acs.orgwikipedia.org While reactive distillation can achieve slightly higher conversions (around 98%), membrane reactor technology is considered a promising and economically feasible alternative with a potentially lower environmental impact in terms of CO2 emissions compared to conventional processes. acs.org
Phase Transfer Catalysis in this compound Synthesis
Phase transfer catalysis (PTC) is a potent synthetic methodology for reactions involving immiscible reactants, making it applicable to the esterification process for producing this compound. acs.orgrsc.org This technique utilizes a phase transfer catalyst, typically a quaternary ammonium (B1175870) salt, to facilitate the transfer of a reactant from an aqueous or solid phase into an organic phase where the reaction occurs. acs.orgresearchgate.net PTC offers several advantages over traditional acid-catalyzed esterification, including milder reaction conditions, high yields, enhanced selectivity, and simpler operational procedures, while avoiding the corrosion and side reaction issues associated with strong mineral acids. acs.orgbiomedres.us
In the context of this compound synthesis, a phase transfer catalyst like cetyl trimethyl ammonium bromide (CTMAB) can be used to produce the ester from dilute acetic acid wastewater. google.com The mechanism of PTC in esterification involves the anion of the carboxylic acid (acetate) forming an ion pair with the cation of the catalyst (e.g., a quaternary ammonium ion). acs.org This lipophilic ion pair is then transferred from the aqueous phase to the organic phase, which contains the alcohol (n-butanol). acs.org In the organic phase, the nucleophilic acetate anion reacts with the alcohol to form this compound. acs.org
The efficiency of the PTC process is dependent on several factors, including the choice of catalyst, reaction temperature, reaction time, and the amounts of catalyst and water in the system. acs.org Quaternary ammonium salts like Tetrabutyl Ammonium Bromide (TBAB) and phosphonium (B103445) salts are common catalysts. acs.orgoperachem.com The hydrophobicity of the acid is a key factor influencing its conversion to the corresponding ester. acs.org Research has shown that an optimal amount of water (around 5-8%) can be beneficial for the reaction system. acs.org One study on the synthesis of n-butyl acetate using CTMAB optimized the process parameters, achieving an acetic acid extraction rate of 88.2% and a this compound yield of 81.3%. google.com
Table 2: Common Phase Transfer Catalysts in Esterification
| Catalyst Type | Examples | Key Features |
|---|---|---|
| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB), Cetyl trimethyl ammonium bromide (CTMAB), Benzyltriethylammonium chloride (TEBA) | Most common, effective for transferring anions. Total carbon atoms of the hydrocarbon group are typically >12 for good lipophilicity. operachem.com |
| Quaternary Phosphonium Salts | Hexadecyltributylphosphonium bromide | More stable at higher temperatures compared to ammonium salts. researchgate.netoperachem.com |
| Crown Ethers | Dicyclohexyl-18-crown-6 | Encapsulate cations (e.g., K+) to form a lipophilic complex, transferring the anion along with it. Often expensive and toxic. acs.orgcphi-online.com |
| Polyethylene Glycols (PEGs) | - | Can act as phase transfer catalysts but are generally considered less effective. acs.org |
Bio-based and Sustainable Production Pathways for this compound
Biocatalytic Esterification utilizing Lipase (B570770) Enzymes
The synthesis of this compound through biocatalytic esterification represents a significant advancement in green chemistry, offering an environmentally benign alternative to conventional chemical methods. mdpi.com This process utilizes lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) as biocatalysts to mediate the esterification reaction between n-butanol and acetic acid. acs.org Lipases are highly valued for their efficiency, high selectivity (regio- and stereoselectivity), and ability to function under mild reaction conditions, which minimizes energy consumption and the formation of byproducts. google.comcphi-online.com
The use of lipases circumvents the drawbacks of traditional acid catalysts, such as equipment corrosion, environmental pollution from waste, and complex downstream processing. cphi-online.com Both free and immobilized lipases have been successfully employed for this compound synthesis. rsc.orgacs.org Immobilization of the enzyme on a solid support (e.g., calcium alginate beads, kieselguhr, or polymeric resins) is often preferred as it enhances enzyme stability, simplifies catalyst recovery, and allows for repeated use, thereby improving the economic viability of the process. rsc.orgbiomedres.usacs.org For instance, immobilized lipase from Rhizopus oryzae showed a conversion yield of 25%, a significant improvement over the 3% yield obtained with the free enzyme under the same conditions. acs.org
Various microbial sources are used for lipase production, including Rhizomucor miehei (Lipozyme RM IM), Candida antarctica (Novozym 435), Aspergillus oryzae, and Rhizopus oryzae. mdpi.comacs.org The reaction can be conducted in organic solvents like heptane (B126788) or hexane, which can improve synthesis activity, or in solvent-free systems. acs.org Solvent-free systems are increasingly attractive as they simplify product purification and eliminate issues related to solvent toxicity and flammability. acs.orgcphi-online.com
Optimization of Lipase-Catalyzed Esterification Parameters
Maximizing the yield of this compound in lipase-catalyzed esterification requires the careful optimization of several key reaction parameters. The interplay between these factors significantly influences both the reaction rate and the final conversion.
Temperature: Reaction temperature affects both the enzyme's activity and its stability. biomedres.us For this compound synthesis, studies have shown that conversion generally increases with temperature up to an optimal point, after which thermal denaturation can reduce enzyme activity. rsc.org Optimal temperatures reported in various studies range from 37°C to 55°C. mdpi.combiomedres.usacs.org For example, a maximum conversion of 80% was achieved at 37°C using immobilized lipase from Aspergillus oryzae, while a 98.2% conversion was obtained at 55°C with recombinant CS-2 lipase. biomedres.us
Molar Ratio of Substrates: The stoichiometric ratio of acid to alcohol is 1:1, but varying this ratio can shift the equilibrium towards product formation. cphi-online.com However, an excess of either substrate, particularly the alcohol, can cause inhibitory effects on the lipase, leading to a decrease in the conversion rate. cphi-online.com For the synthesis of this compound, an acetic acid to butanol molar ratio of 1:1 was found to be optimal in a solvent-free system using Rhizopus oryzae lipase. acs.org In another study, a molar ratio of acetic acid to butanol of 1:0.5 resulted in an 80% conversion.
Enzyme Loading: The amount of catalyst directly impacts the reaction rate. Increasing the enzyme concentration generally leads to a higher initial reaction rate and greater conversion. cphi-online.com However, an optimal loading must be determined to balance high conversion with the cost of the enzyme. cphi-online.com Optimized enzyme amounts have been reported as 25% (w/w of total substrate) for Lipozyme RMIM and 10% (w/w) for immobilized Aspergillus oryzae lipase. mdpi.com
Water Content/Activity: Water is a product of the esterification reaction, and its presence can promote the reverse reaction (hydrolysis), thereby reducing the net yield of the ester. biomedres.us In organic media, a minimal amount of water is essential to maintain the enzyme's catalytically active conformation. The control of water activity (aw) is therefore critical. The addition of molecular sieves to the reaction medium is a common strategy to remove water as it is formed, driving the reaction forward. biomedres.us A study achieved a 98.2% conversion by maintaining a water activity of 0.02 and adding molecular sieves during the reaction. biomedres.us
Reaction Time: The reaction is allowed to proceed until equilibrium is reached or the desired conversion is achieved. Optimal reaction times vary widely depending on other conditions, with reports ranging from 10 hours to 72 hours. mdpi.combiomedres.us
Table 3: Optimized Parameters for Lipase-Catalyzed this compound Synthesis
| Lipase Source | Optimal Temperature (°C) | Optimal Molar Ratio (Acid:Alcohol) | Reaction Time (h) | Max. Conversion (%) | Reference |
|---|---|---|---|---|---|
| Rhizopus oryzae (immobilized) | 37 | 1:1 | - | 60 (solvent-free), 80 (in heptane) | acs.org |
| Rhizomucor miehei (Lipozyme RMIM) | 37 | - | 18 | >78 | mdpi.com |
| Aspergillus oryzae (immobilized) | 37 | 1:0.5 | 72 | 80 | |
| Recombinant CS-2 lipase (immobilized) | 55 | 1:2 | 10 | 98.2 | biomedres.us |
Reaction Kinetics and Mechanisms in Biocatalytic Systems
The kinetics of lipase-catalyzed esterification for this compound synthesis are commonly described by the Ping-Pong Bi-Bi mechanism. cphi-online.com This model is widely accepted for reactions involving two substrates catalyzed by lipases and involves the formation of a covalent intermediate. The mechanism proceeds through a series of steps:
The first substrate, the carboxylic acid (acetic acid), binds to the active site of the lipase.
A nucleophilic attack by a serine residue in the lipase's catalytic triad (B1167595) forms a tetrahedral intermediate.
This intermediate collapses, releasing the first product (water) and forming a stable acyl-enzyme complex.
The second substrate, the alcohol (n-butanol), then binds to the acyl-enzyme complex.
The alcohol performs a nucleophilic attack on the acyl group of the complex, forming a second tetrahedral intermediate.
This second intermediate breaks down, releasing the final ester product (this compound) and regenerating the free enzyme, which can then begin another catalytic cycle.
Inhibition Effects in Biocatalytic this compound Production
High concentrations of the acid and alcohol substrates can have deleterious effects on the enzyme. researchgate.nettandfonline.com Acetic acid, in particular, has been identified as a significant inhibitor. Elevated concentrations of acetic acid can lead to a drop in enzyme activity and a decrease in the conversion to this compound. researchgate.nettandfonline.com To mitigate this, strategies such as stepwise or continuous addition of acetic acid have been investigated. A solvent-free system using continuous addition of acetic acid has been shown to achieve a conversion of 84% at 60°C, demonstrating a method to overcome substrate inhibition. tandfonline.com Similarly, high concentrations of n-butanol can also inhibit the enzyme. tandfonline.com
Product inhibition is another critical factor in the biocatalytic production of this compound. Water, a co-product of the esterification reaction, is known to inhibit the catalytic reaction as its concentration increases in the reaction medium. usm.my This is a common phenomenon in lipase-catalyzed esterification reactions. The accumulation of water can shift the reaction equilibrium back towards hydrolysis, reducing the net synthesis of the ester. While the product this compound itself has been observed to have a minor inhibitory effect, the primary concerns for process efficiency are typically substrate and water-induced inhibition.
The table below summarizes findings on substrate and product inhibition in the enzymatic synthesis of this compound.
| Inhibitor | Effect on Enzyme/Reaction | Mitigation Strategy | Reference |
| Acetic Acid | Deleterious effects on the enzyme; causes a significant drop in conversion at high concentrations. | Single, stepwise, or continuous acid addition to maintain low concentrations. | researchgate.nettandfonline.com |
| n-Butanol | Can cause inhibition at high concentrations. | Controlling substrate molar ratio. | tandfonline.com |
| Water | Inhibits the reaction as its concentration increases, shifting equilibrium towards hydrolysis. | Removal of water from the reaction medium (e.g., using molecular sieves or pervaporation). | usm.my |
Microbial Fermentation Strategies for this compound Biosynthesis
Microbial fermentation offers a promising and more sustainable alternative to conventional chemical synthesis for producing this compound. This approach utilizes microorganisms to convert renewable feedstocks into the necessary precursors, butanol and acetyl-CoA (or acetic acid), which are then esterified to form this compound. Strategies generally fall into two categories: mono-culture and co-culture systems.
Mono- and Co-culture Microbial Systems for this compound Production
Mono-culture systems for this compound production typically involve a single microbial strain that produces one of the precursors, while the other is supplied exogenously. nih.gov One successful strategy involves using the butanol-producing bacterium Clostridium acetobutylicum. When this microorganism is cultivated and exogenous acetic acid is added to the fermentation broth, it can synthesize this compound. nih.govnih.gov Through process optimization, this method has achieved a this compound titer of 7.3 g/L. nih.govnih.gov Conversely, an acetate-producing microorganism like a genetically modified strain of Actinobacillus succinogenes (ΔpflA) can be used. nih.govnih.gov By supplementing the fermentation with butanol, this system has been shown to produce up to 5.76 g/L of this compound. nih.govnih.gov Another approach involves metabolically engineering a single organism, such as Escherichia coli, to produce both the alcohol and the acyl-CoA precursor from a single carbon source like glucose. researchgate.netnih.gov By introducing a modified butanol production pathway and an alcohol acetyltransferase, engineered E. coli has produced up to 22.8 g/L of this compound in a bench-top bioreactor. researchgate.netnih.gov
The following table summarizes the different microbial systems developed for this compound production.
| Microbial System | Strategy | Precursor(s) Supplemented | Max Titer (g/L) | Reference |
| Clostridium acetobutylicum NJ4 | Mono-culture | Acetic Acid | 7.30 | nih.govnih.gov |
| Actinobacillus succinogenes 130z (ΔpflA) | Mono-culture | Butanol | 5.76 | nih.govnih.gov |
| Escherichia coli (engineered) | Mono-culture | None (from glucose) | 22.8 | researchgate.netnih.gov |
| C. acetobutylicum & A. succinogenes (ΔpflA) | Co-culture | None (from glucose) | 2.20 | nih.govnih.gov |
| C. acetobutylicum & Immobilized A. succinogenes | Co-culture | None (from glucose) | 2.86 | nih.govnih.govresearchgate.net |
Extractive Fermentation Processes for this compound Recovery
Several ISPR techniques are applicable to the recovery of volatile compounds like this compound from fermentation systems. These methods are often explored in the context of Acetone-Butanol-Ethanol (ABE) fermentation, a process that produces a key precursor for this compound. nih.gov
Liquid-Liquid Extraction: This technique involves introducing a water-immiscible organic solvent into the fermenter to selectively absorb the product. mdpi.com The choice of solvent is critical; it must have a high partition coefficient for this compound, be biocompatible with the microorganisms, and be easily separable from the product for recycling. mdpi.com Esters, such as oleyl acetate, have been considered suitable solvents for such applications. nih.gov
Gas Stripping: This is one of the most widely researched evaporative techniques for ABE fermentation. ncl.ac.uk It involves sparging an inert gas (like N₂ or CO₂) through the fermentation broth. The volatile products, including butanol and this compound, are transferred from the liquid to the gas phase and carried out of the reactor. The products are then recovered from the gas stream by condensation. nih.gov
Pervaporation: This method uses a semi-permeable membrane that selectively allows the passage of the desired product while retaining the bulk of the fermentation broth. nih.gov A vacuum or a sweep gas is applied to the permeate side of the membrane to create a driving force for separation. Pervaporation can be highly selective and energy-efficient, especially for concentrating the product from a dilute solution. nih.gov
These extractive fermentation processes not only alleviate product toxicity but can also simplify downstream processing by providing a more concentrated and cleaner product stream. researchgate.net
Utilization of Renewable Feedstocks for this compound Synthesis
The production of this compound from renewable resources is a key goal in developing sustainable chemical manufacturing processes. This bio-based approach aims to replace petroleum-derived feedstocks with abundant and renewable materials like biomass. researchgate.netgoogle.com
A primary strategy involves the fermentation of simple sugars, such as glucose, derived from sources like corn or sugarcane. researchgate.net Metabolically engineered microorganisms, like E. coli, have been developed to efficiently convert glucose directly into this compound in a single step. researchgate.netnih.gov This is achieved by introducing biosynthetic pathways that produce butanol and acetyl-CoA, which are then enzymatically converted to the final ester product. researchgate.net
Lignocellulosic biomass, which includes agricultural residues (e.g., corn stover, rice straw) and forestry waste, represents a vast and non-food-competing feedstock for biochemical production. exlibrisgroup.comtudelft.nl The conversion of lignocellulose typically involves a pretreatment step to break down its complex structure and release fermentable sugars (glucose and xylose). tudelft.nl These sugars can then be used in fermentation processes. For instance, research has demonstrated the production of butyl butyrate (B1204436), a similar ester, from rice straw using a co-culture of E. coli and Clostridium beijerinckii. exlibrisgroup.com This indicates the feasibility of using lignocellulosic hydrolysates for this compound production as well. Acetic acid, another key precursor, can also be liberated from the acetate ester groups present in lignocellulosic biomass during the pretreatment phase. tudelft.nl
Bio-ethanol, produced via fermentation of renewable sources, can also serve as a foundational feedstock. google.com Processes have been developed where ethanol (B145695) is converted into both ethyl acetate and n-butanol, which then undergo a transesterification reaction to yield n-butyl acetate. google.com This route leverages the well-established bio-ethanol industry to create a pathway to a higher-value chemical. The use of such renewable feedstocks significantly enhances the green credentials of this compound production, moving away from fossil fuel dependency. advancedbiofuelsusa.infoosti.govenergy.gov
The table below provides examples of renewable feedstocks and the corresponding strategies for this compound synthesis.
| Renewable Feedstock | Conversion Strategy | Microorganism/Catalyst | Product/Precursor | Reference |
| Glucose | Direct Fermentation | Engineered Escherichia coli | This compound | researchgate.netnih.gov |
| Lignocellulosic Biomass (e.g., rice straw) | Fermentation of Hydrolysate | Co-culture of E. coli & C. beijerinckii | Butyl Butyrate (similar ester) | exlibrisgroup.com |
| Lignocellulosic Biomass | Pretreatment | N/A (Chemical/Physical) | Acetic Acid | tudelft.nl |
| Bio-ethanol | Catalytic Conversion & Transesterification | Chemical Catalysts | This compound | google.com |
Catalytic Science in Butyl Acetate Production
Homogeneous Acid Catalysis and Associated Process Challenges
Historically, homogeneous mineral acids such as sulfuric acid and p-toluenesulfonic acid have been widely used as catalysts for butyl acetate (B1210297) synthesis due to their high catalytic activity and low cost. rsc.orge3s-conferences.orgscirp.org The mechanism typically involves the protonation of the carboxylic acid, making the carbonyl carbon more electrophilic for nucleophilic attack by the alcohol. pearson.comalfredstate.educhemguide.co.uk
However, homogeneous acid catalysis presents several significant challenges. These include:
Corrosion: Mineral acids are highly corrosive, necessitating specialized and expensive equipment. rsc.orge3s-conferences.orgasianpubs.orgresearchgate.net
Separation Difficulties: The catalyst remains in the same phase as the products, making separation and purification tedious and energy-intensive. rsc.orge3s-conferences.orgasianpubs.org
Environmental Impact: The neutralization of the acid catalyst generates substantial amounts of acidic wastewater and salt waste, posing environmental concerns. e3s-conferences.orgscirp.orgasianpubs.org
Side Reactions: Homogeneous acids can promote undesirable side reactions, reducing product yield and purity. rsc.orgscirp.org
These drawbacks have driven research towards more environmentally friendly and efficient catalytic alternatives. rsc.orgscirp.orgasianpubs.orgresearchgate.net
Heterogeneous Solid Acid Catalysis for Butyl Acetate Synthesis
Heterogeneous solid acid catalysts offer advantages over homogeneous catalysts, primarily in terms of ease of separation from the reaction mixture, reusability, and reduced corrosion and environmental impact. ijsr.netscirp.orgasianpubs.orgresearchgate.net Various solid acid materials have been investigated, including metal oxides, zeolites, heteropolyacids, and ion-exchange resins. ijsr.netrsc.orgasianpubs.orgresearchgate.netmdpi.com
Ion-Exchange Resins as Catalysts (e.g., Amberlyst-15, Lewatit K-2431)
Strongly acidic cation-exchange resins, particularly those containing sulfonic acid (-SO₃H) groups, are among the most widely studied and applied heterogeneous catalysts for this compound esterification. scirp.orgasianpubs.orgmdpi.com Their solid nature facilitates easy separation by filtration, and they can be reused multiple times. scirp.orgasianpubs.org
Amberlyst-15 is a macroporous strongly acidic resin that has shown good catalytic performance in this compound synthesis. mdpi.comijert.orgacs.org Studies have investigated its kinetics and performance in various reactor configurations, including reactive distillation. mdpi.comijert.orgacs.org For instance, in a membrane reactor, Amberlyst-15 achieved an ultimate n-butanol conversion of 92.0%, compared to 69.8% in a conventional reactor. mdpi.comresearchgate.net In reactive distillation, n-butanol conversions of 98.5% and n-butyl acetate purities of 96.9% have been achieved using Amberlyst-15. acs.org
Lewatit K-2431 is another macroporous polymer-based resin with sulfonic acid groups used as a heterogeneous catalyst for esterification reactions. researchgate.netlanxess.com Its macroporous structure allows better access for larger molecules to the active sites compared to gel-type resins. lanxess.com Research suggests that macroporous ion-exchange resins, including Lewatit K-2431, are among the most efficient catalysts for the esterification of acetic acid and butanol, considering factors like activation requirements, acidity, thermal stability, and reaction performance. researchgate.netunal.edu.counirioja.es
Table 1: Performance Comparison of Selected Ion-Exchange Resins
| Catalyst | Reaction System | Conversion (%) | Purity (%) | Notes | Source |
| Amberlyst-15 | Membrane Reactor | 92.0 (n-butanol) | - | Ultimate conversion | mdpi.comresearchgate.net |
| Amberlyst-15 | Reactive Distillation | 98.5 (n-butanol) | 96.9 | Equimolar feed | acs.org |
| Lewatit K-2431 | Liquid phase batch reactor | - | - | Studied for catalyst selection | researchgate.netunirioja.es |
Polystyrene-Supported Ionic Liquid Catalysts
Combining the benefits of heterogeneous catalysts and ionic liquids, polystyrene-supported ionic liquid catalysts have emerged as promising materials for esterification. These catalysts involve immobilizing acidic ionic liquids onto a polystyrene matrix. scientific.netresearchgate.netresearchgate.net
A series of polystyrene-supported 1-(propyl-3-sulfonate)-3-methyl-imidazolium hydrosulfate acidic ionic liquid (PS-[SO₃H-PMIM][HSO₄]) catalysts have been prepared and tested for the esterification of n-butanol with acetic acid. scientific.netresearchgate.net The catalytic activity was found to increase with increasing ionic liquid content. scientific.netresearchgate.net One such catalyst, PS-[SO₃H-PMIM][HSO₄]1, achieved a 98% yield of n-butyl acetate within 1.5 hours. scientific.netresearchgate.net These catalysts have demonstrated good reusability, with only a slight decrease in activity after multiple cycles. scientific.netresearchgate.netresearchgate.net For example, a PS-CH₂-[SO₃H-pIM][HSO₄] catalyst showed only a 7.3% decrease in yield after being reused 13 times in the synthesis of n-butyl acetate. researchgate.netresearchgate.net
Ionic Liquid Catalysts in this compound Esterification
Ionic liquids (ILs) are salts that are liquid at or below 100°C. Acidic ionic liquids have been explored as catalysts for esterification reactions, offering advantages such as low vapor pressure, thermal stability, and potential for reusability. rsc.orgbeilstein-journals.orgresearchgate.netacs.org They can act as both catalyst and solvent in some cases. rsc.org
N-methyl pyrrolidonium hydrosulfate ([Hnmp]HSO₄) Catalysis
N-methyl pyrrolidonium hydrosulfate ([Hnmp]HSO₄) is a Brønsted acidic ionic liquid that has been synthesized and investigated as a catalyst for the esterification of acetic acid with n-butanol. scientific.netgychbjb.comcjcatal.com Studies have shown that [Hnmp]HSO₄ can exhibit good catalytic performance for this reaction. researchgate.netgychbjb.comcjcatal.com
Kinetic studies on the liquid-phase esterification catalyzed by [Hnmp]HSO₄ indicate that both the forward and reverse reactions are apparent second-order reactions. gychbjb.com The activation energy for the forward reaction was determined to be 74.37 kJ·mol⁻¹, and for the reverse reaction, it was 53.76 kJ·mol⁻¹. gychbjb.com The reaction mechanism is similar to that catalyzed by other Brønsted acids. gychbjb.com
[Hnmp]HSO₄ has also been used as a catalyst in continuous catalytic distillation for this compound synthesis. scientific.net Under optimal conditions in a catalytic rectification column, a mass fraction of n-butyl acetate in the bottom could reach 92.49%. scientific.net Silica-gel-supported [Hnmp]HSO₄ has also been explored, showing promising results with good reusability. cip.com.cn
Table 2: Kinetic Parameters for [Hnmp]HSO₄ Catalysis
| Parameter | Value (Liquid Phase) | Source |
| Forward Activation Energy (kJ·mol⁻¹) | 74.37 | gychbjb.com |
| Reverse Activation Energy (kJ·mol⁻¹) | 53.76 | gychbjb.com |
| Forward Rate Constant (r=k₁[HAc][C₄H₉OH]) | 6.48×10⁸ exp(-74.37/RT) | gychbjb.com |
| Reverse Rate Constant (r=k₋₁[CH₃COOC₄H₉][H₂O]) | 1.06×10⁵ exp(-53.76/RT) | gychbjb.com |
Poly(o-methylene p-toluene sulfonic acid) (PTSA–POM) Catalysis
Poly(o-methylene p-toluene sulfonic acid) (PTSA–POM) is a polymeric solid acid catalyst that has been investigated for the esterification of acetic acid with n-butanol. researchgate.netfigshare.comscite.aiacs.org This catalyst has shown high thermal stability and high catalytic activity, making it a promising heterogeneous catalyst for this reaction. scite.ai
Studies comparing PTSA–POM with other commercially available catalysts like Amberlyst-15 have indicated that PTSA–POM can result in significantly faster reaction rates. scite.ai In continuous reactive distillation, using PTSA–POM as the catalyst has shown advantages in terms of energy efficiency and cost-effectiveness compared to using Amberlyst-15 or other ionic liquids. figshare.com For example, a continuous reactive distillation column using PTSA–POM reduced the reboiler duty by 62.14% and the total annual cost by 30.51% compared to using Amberlyst-15. figshare.com
Table 3: Comparative Performance in Continuous Reactive Distillation
| Catalyst | Reboiler Duty Reduction (%) (vs. Amberlyst-15) | Total Annual Cost Reduction (%) (vs. Amberlyst-15) | Source |
| PTSA–POM | 62.14 | 30.51 | figshare.com |
| PTSA–POM | 32.19 (vs. an ionic liquid) | 36.85 (vs. an ionic liquid) | figshare.com |
Process Optimization, Intensification, and Sustainability Assessments
Energy Integration Strategies in Butyl Acetate (B1210297) Production Processes
Energy integration plays a significant role in enhancing the sustainability and economic viability of chemical processes, including butyl acetate production. By effectively managing heat flows within the process, energy consumption can be substantially reduced. Studies have investigated the heat integration of both conventional and reactive distillation technologies for this compound production. researchgate.net Implementing energy integration has been shown to significantly improve the eco-efficiency of these processes. researchgate.net For instance, one study demonstrated that a proposed continuous reactive distillation column (CRDC) design with a specific catalyst (PTSA−POM) reduced the reboiler duty by 62.14% and 32.19% compared to CRDC using other catalysts. figshare.com Another approach involves the combination of reactive distillation with thermally coupled distillation techniques to reduce the energy requirements of distillation columns. core.ac.uk Hybrid processes that integrate reactive distillation with pervaporation membranes have also been explored to enhance energy savings. core.ac.ukcore.ac.uk
Process Design and Simulation Studies (e.g., Aspen Plus Modeling)
Process design and simulation using software like Aspen Plus are critical for analyzing, optimizing, and improving the this compound production process. Aspen Plus allows for the modeling of complex reactions and separation steps, enabling engineers to predict process performance and identify areas for improvement. core.ac.ukchemengproj.ir The simulation of the this compound production process in Aspen Plus involves modeling steps such as raw material pumping, heat exchange, reaction in a reactor, and separation in a distillation tower. chemengproj.ir This allows for the prediction of actual process performance and optimization for efficiency and reduced energy consumption. chemengproj.ir
Rigorous simulation and optimization using Aspen Plus have been used to evaluate the feasibility of various hybrid processes and alternative designs for this compound production. core.ac.uk Appropriate thermodynamic models, such as UNIQUAC, are essential for reliable process design simulations in Aspen Plus, accurately describing chemical equilibria and reaction kinetics. core.ac.uk
Steady-state modeling of reactive distillation columns in Aspen Plus is a common approach for studying this compound production. These models are developed to simulate the continuous esterification of acetic acid with butanol to produce this compound. figshare.comresearchgate.net Experimental validation of these steady-state models is crucial to ensure their accuracy and reliability. Studies have been conducted using lab-scale continuous reactive distillation columns, and the experimental data obtained are used to validate the Aspen Plus models. figshare.comresearchgate.netacs.org Reasonably good agreement between experimental and simulation results has been reported in the literature. acs.org This validation process helps in obtaining realistic hydrodynamic parameters and understanding sensitive parameters like heat losses and catalyst holdup. core.ac.uk
Optimization algorithms are applied in conjunction with process simulation to maximize the conversion of reactants and the purity of the this compound product. Using validated Aspen models, optimization studies can be performed to determine optimal operating conditions and process design parameters. figshare.comresearchgate.net For instance, response surface methodology and Aspen-based optimization have been employed to maximize conversion and purity in continuous reactive distillation columns. figshare.comresearchgate.net One study reported achieving 95.75% conversion and 95.01% purity using Aspen-based optimization, which was then experimentally validated, yielding a conversion of 94.2% and a purity of 96.44%. figshare.comresearchgate.net Optimization of integrated systems, such as reactive distillation, has shown improved conversion and product purities compared to conventional systems. researchgate.netcore.ac.uk
Waste Reduction and Environmental Impact Mitigation in Production
Minimizing waste generation and mitigating the environmental impact are key aspects of sustainable this compound production. This involves implementing strategies to reduce emissions and treat and recycle wastewater streams. The Waste Reduction (WAR) algorithm is a methodology used to evaluate the potential environmental impact of chemical processes, including this compound production, by assessing output wastes and energy consumption. researchgate.netresearchgate.net Applying this algorithm can help identify process modifications, such as implementing recycle streams, to minimize pollution. researchgate.net
Reducing carbon dioxide (CO2) emissions in this compound production aligns with broader sustainability goals. While the direct esterification reaction itself does not produce CO2, energy consumption associated with heating, cooling, and separations in the process contributes to indirect CO2 emissions, particularly when relying on fossil fuels. researchgate.net Strategies for reducing CO2 emissions often focus on improving energy efficiency through heat integration and process intensification, as discussed earlier. researchgate.net Utilizing renewable feedstocks and exploring biocatalytic routes for this compound production can also contribute to reducing the dependency on fossil fuels and potentially lower the carbon footprint. slchemtech.comenergy.gov Additionally, capturing and utilizing CO2 generated from energy generation or other process steps, if applicable, could be considered, although specific research on CO2 capture directly related to this compound production in the searched results is limited.
Wastewater containing dilute acetic acid is a common byproduct in processes utilizing or producing acetic acid, including some this compound production routes. scientific.netaidic.it Effective treatment and recycling of this wastewater are crucial for reducing environmental pollution and recovering valuable resources. Various methods have been explored for recovering acetic acid from dilute aqueous solutions, such as extraction, stripping, and azeotropic distillation. aidic.itepa.govpatsnap.com
One approach involves using phase transfer catalysts and extractive distillation to recover acetic acid from dilute wastewater and synthesize this compound. scientific.net Experiments have shown high extraction rates of acetic acid and good yields of this compound using this method, with the possibility of recycling the catalyst and extractant. scientific.net Steam stripping is another method used for recovering organic pollutants like this compound from water, where this compound is more volatile than water in dilute aqueous solutions, allowing it to be recovered as an overhead product. epa.gov Azeotropic distillation, utilizing entrainers like this compound itself, can also be employed to separate water from acetic acid solutions. aidic.itpatsnap.com The choice of treatment method depends on the concentration of acetic acid and the specific composition of the wastewater. google.com Recovering acetic acid from wastewater not only mitigates environmental impact but can also offset treatment costs or even provide a net profit by recycling the recovered chemical. aidic.itepa.gov
Eco-efficiency and Sustainability Performance Metrics for this compound Processes
The production of this compound (BuAc) involves chemical processes that have associated environmental and economic impacts. Evaluating the eco-efficiency and sustainability performance of these processes is crucial for identifying areas of improvement and developing more environmentally benign manufacturing routes. Traditional this compound synthesis, often via Fischer esterification of butanol and acetic acid using strong acid catalysts, is known to be energy-intensive and can generate significant waste streams. nih.govchemsky-cn.com
Sustainability assessments for this compound production often employ methodologies such as Life Cycle Assessment (LCA) and the Waste Reduction (WAR) algorithm to quantify potential environmental impacts. researchgate.netscribd.comsphinxsai.com These assessments consider various factors, including raw material consumption, energy usage, emissions to air and water, and waste generation. chemsky-cn.comresearchgate.net
Research has explored alternative and intensified process designs to enhance the sustainability of this compound production. Reactive distillation, which combines reaction and separation in a single unit, has shown promise in improving energy efficiency and reducing environmental impact compared to conventional multi-step processes. scribd.comresearchgate.net Studies applying the WAR algorithm to this compound production processes have demonstrated that process modifications, such as incorporating recycle streams, can lead to significant reductions in potential environmental impacts and utility costs. sphinxsai.com
Another approach focuses on developing bio-based production routes for this compound from renewable resources like corn stover. energy.govresearchgate.net Life cycle assessments of these bioprocesses indicate a significant reduction in greenhouse gas (GHG) emissions compared to petroleum-based production. energy.gov For instance, a study on this compound production from corn stover projected a substantial decrease in GHG emissions, meeting the threshold for D3 RIN generation as defined by the US EPA. energy.gov
Heat integration is another strategy employed to improve the eco-efficiency of this compound production. By optimizing heat exchange within the process, energy consumption can be significantly reduced. researchgate.net Evaluations comparing heat-integrated conventional and reactive distillation processes have shown notable improvements in eco-efficiency, measured through indicators such as raw material and fuel consumption, energy consumption, CO2 emissions, water consumption, and wastewater generation. researchgate.net
The concept of process intensification, which aims to achieve substantial improvements in manufacturing and processing, is also applied to this compound synthesis to enhance sustainability. Intensified flowsheets, such as those incorporating vapor recompression or thermally coupled distillation, have demonstrated improved thermodynamic efficiency, economic attractiveness, and ecological friendliness compared to conventional designs. researchgate.net
Waste minimization is a critical aspect of sustainable this compound production. This involves strategies like implementing closed-loop systems for solvent recovery and recycling, as well as exploring the utilization of by-products as feedstocks for other processes. slchemtech.com Proper treatment of waste gas, wastewater, and solid waste generated during manufacturing is also essential for environmental protection. chemsky-cn.com
Different production methods can have varying environmental footprints. For example, for sec-butyl acetate production, the addition process has been reported to have significantly lower energy consumption and less pollution compared to the esterification process. slchemtech.com
Key sustainability performance metrics used in the assessment of this compound processes include:
Energy Consumption: Often measured in terms of reboiler duty or total energy required per unit of product. core.ac.ukgoogle.com
CO2 Emissions: Quantified to assess the greenhouse gas footprint of the process, often linked to energy sources like natural gas for steam generation. researchgate.netmdpi.comacs.org
Waste Generation: Including wastewater, solid waste, and off-gases, with efforts focused on reduction and proper treatment. chemsky-cn.comgoogle.com
Raw Material Efficiency: Measured by indicators such as the total mass flow rate of raw materials per unit of product. researchgate.net
Water Consumption and Wastewater Generation: Important metrics considering the water intensity of chemical processes. researchgate.netgoogle.com
Potential Environmental Impact (PEI): A metric used in the WAR algorithm to evaluate the environmental burden of process outputs and energy consumption. scribd.comsphinxsai.com
Detailed research findings often provide quantitative data on these metrics for different process configurations. For instance, studies comparing conventional, reactive distillation, and membrane reactor processes for this compound production have presented data on utility requirements and CO2 emissions, highlighting the environmental benefits of intensified processes. mdpi.com
The optimization of process parameters using techniques like genetic algorithms can further contribute to reducing environmental impacts, such as minimizing carbon emissions and exergy loss. acs.orgacs.org
Below are illustrative data tables summarizing findings from research on the sustainability performance of different this compound production processes.
Table 1: Comparison of Environmental Impacts for Different this compound Production Processes (Illustrative Data)
| Process Type | Metric | Unit | Value | Source/Notes |
| Conventional Process | Energy Consumption | KJ/Kg mol | 431507 | Example from reactive distillation comparison scribd.com |
| Reactive Distillation | Energy Consumption | KJ/Kg mol | Lower | Generally lower than conventional scribd.com |
| Membrane Reactor | CO2 Emissions Reduction | % | ~80% | Compared to conventional process researchgate.netmdpi.com |
| Bioproduction (Corn Stover) | GHG Reduction | % | >60% | Compared to petroleum counterparts energy.gov |
| Heat Integrated RD | Eco-efficiency Increase | % | Up to 62% | Compared to conventional technology researchgate.net |
Table 2: Utility Requirements for Different this compound Processes (Illustrative Data based on relative comparisons)
| Process Type | Utility | Relative Consumption | Source/Notes |
| Conventional Process | Low-Pressure Steam | High | Generally higher utility requirements mdpi.com |
| Conventional Process | Medium-Pressure Steam | High | Generally higher utility requirements mdpi.com |
| Conventional Process | Cooling Water | High | Generally higher utility requirements mdpi.com |
| Reactive Distillation | Low-Pressure Steam | Lower | Reduced utility requirements mdpi.com |
| Reactive Distillation | Medium-Pressure Steam | Lower | Reduced utility requirements mdpi.com |
| Reactive Distillation | Cooling Water | Lower | Reduced utility requirements mdpi.com |
| Membrane Reactor | Low-Pressure Steam | Lowest | Further reduced utility requirements mdpi.com |
| Membrane Reactor | Medium-Pressure Steam | Lowest | Further reduced utility requirements mdpi.com |
| Membrane Reactor | Cooling Water | Lowest | Further reduced utility requirements mdpi.com |
These tables, while illustrative based on the findings, demonstrate the types of quantitative data used to compare the sustainability performance of different this compound production methods. The specific values can vary depending on the study, process design, and system boundaries of the assessment.
Reaction Kinetics and Mechanistic Studies of Butyl Acetate Formation
Kinetic Modeling of Acetic Acid and n-Butanol Esterification
Kinetic studies aim to determine the rate at which the esterification reaction proceeds and how this rate is influenced by various factors. Different kinetic models have been applied to describe the esterification of acetic acid with n-butanol, including pseudo-homogeneous models and models based on specific reaction mechanisms like the Eley-Rideal mechanism ijert.orgresearchgate.netresearchgate.net. Pseudo-homogeneous models are often found to be in good agreement with experimental data, particularly when the amount of water in the reactor is small ijert.org.
Determination of Reaction Rate Parameters and Activation Energies
Reaction rate parameters, including forward and backward reaction rate constants, are determined by fitting experimental concentration-time data to a chosen kinetic model ijert.orgscispace.com. The temperature dependence of these rate constants is typically described by the Arrhenius equation, which allows for the calculation of activation energies scispace.comuotechnology.edu.iq.
Studies using different catalysts report varying activation energies. For instance, the activation energy for the esterification of n-butanol with acetic acid catalyzed by Dowex 50 was found to be 39.975 kJ/mol for the backward reaction scispace.comuotechnology.edu.iq. Another study using sulfated zirconia reported a reduced activation energy of 49.2 kJ/mol compared to 58.0 kJ/mol without this catalyst researchgate.net. For heterogeneous forward and backward reactions catalyzed by Dowex-50, activation energies of 52.9 kJ/mol and 39.975 kJ/mol, respectively, have been reported uotechnology.edu.iq.
Influence of Catalyst Load, Temperature, and Molar Ratio on Kinetics
The rate and equilibrium of the esterification reaction are significantly influenced by catalyst load, temperature, and the molar ratio of reactants ijert.orgscispace.comacs.orgscielo.org.co.
Catalyst Load: Increasing the catalyst concentration generally increases the reaction rate by providing more active sites for the reaction to occur ijert.orgscispace.com.
Temperature: Temperature has a significant impact on reaction kinetics. Higher temperatures typically lead to increased reaction rates, as described by the Arrhenius equation ijert.orgscispace.comresearchgate.net. However, the equilibrium conversion may be affected by temperature as well, depending on the exothermic or endothermic nature of the reaction fkit.hr.
Molar Ratio: The initial molar ratio of acetic acid to n-butanol affects both the reaction rate and the equilibrium conversion ijert.orgscispace.comscielo.org.co. Using an excess of one reactant can shift the equilibrium towards product formation according to Le Chatelier's principle chegg.com. However, a large excess of alcohol can also lead to increased side product formation, such as dibutyl ether irjet.netmpg.de.
Experimental studies have investigated the effect of these parameters on conversion and reaction rate. For example, studies using solid acid catalysts like ion-exchange resins have examined the impact of temperature, catalyst loading, and mole ratio on the kinetics ijert.orgresearchgate.netscispace.com.
Thermodynamic Equilibrium of Butyl Acetate (B1210297) Synthesis
The esterification of acetic acid with n-butanol is a reversible reaction, and thus the maximum achievable conversion is limited by thermodynamic equilibrium ijert.org. Understanding the equilibrium is essential for process design, especially for processes like reactive distillation which aim to overcome equilibrium limitations by continuously removing products irjet.netresearchgate.net.
Non-Ideal System Analysis (e.g., UNIQUAC, NRTL Equation of State)
The reaction mixture of acetic acid, n-butanol, butyl acetate, and water is a non-ideal system. Therefore, activity coefficients are needed to accurately describe the chemical equilibrium researchgate.netscielo.org.cofkit.hracs.orgmdpi.comua.es. Activity coefficient models such as UNIQUAC (Universal Quasi-Chemical) and NRTL (Non-Random Two-Liquid) are commonly used to model the liquid phase non-ideality in such systems researchgate.netscielo.org.cofkit.hracs.orgmdpi.comua.esacs.orgsci-hub.box. These models require binary interaction parameters, which are typically determined by fitting experimental vapor-liquid or liquid-liquid equilibrium data acs.orgmdpi.comua.esacs.orgsci-hub.box.
Studies have utilized UNIQUAC and NRTL models to analyze the thermodynamic equilibrium of the this compound synthesis system researchgate.netscielo.org.cofkit.hracs.orgmdpi.comua.es. These models help in calculating activity coefficients and predicting equilibrium compositions under different conditions researchgate.netscielo.org.cofkit.hracs.orgmdpi.comua.es.
Chemical Equilibrium Constants and Equilibrium Regime Studies
The chemical equilibrium constant () for the esterification reaction is defined based on the activities of the reactants and products. For the reaction , the thermodynamic equilibrium constant is given by:
where is the activity of component , is the activity coefficient, and is the molar concentration or mole fraction.
Experimental determination of equilibrium compositions at different temperatures allows for the calculation of the equilibrium constant researchgate.netscispace.comuotechnology.edu.iqfkit.hrmdpi.com. The temperature dependence of the equilibrium constant is related to the standard enthalpy change of the reaction through the Van't Hoff equation mdpi.com. Studies have reported experimental equilibrium constants for this compound synthesis at various temperatures researchgate.netfkit.hr. For example, equilibrium constants of 29.9, 29.3, 28.6, and 28.0 were determined at 328, 333, 338, and 343 K, respectively, in one study researchgate.net. The decrease in with increasing temperature indicates that the forward esterification reaction is exothermic fkit.hr.
The equilibrium composition is influenced by temperature, pressure, and the initial molar ratio of reactants researchgate.netmdpi.com. Understanding the equilibrium regime is crucial for designing processes that can achieve high conversions, such as reactive distillation, where the continuous removal of water shifts the equilibrium towards product formation irjet.netresearchgate.net.
Here is a sample table showing the effect of temperature on the equilibrium constant:
| Temperature (K) | Equilibrium Constant () |
| 328 | 29.9 |
| 333 | 29.3 |
| 338 | 28.6 |
| 343 | 28.0 |
Investigation of Side Reactions and Byproduct Formation
While the primary reaction is the formation of this compound and water, side reactions can occur during the esterification of acetic acid and n-butanol, leading to the formation of undesirable byproducts irjet.netmpg.degoogle.comresearchgate.net. The most common side reaction is the self-etherification of n-butanol to form di-n-butyl ether:
(n-Butanol) (Di-n-butyl ether) + (Water)
This side reaction is also acid-catalyzed and is more likely to occur at higher temperatures and with an excess of n-butanol irjet.netmpg.de. Other potential byproducts mentioned in the literature include isomers of butene, sec-butyl-n-butyl ether, sec-butanol, and sec-butyl acetate, depending on the reaction conditions and catalyst used researchgate.net.
Dibutyl Ether (DBE) Formation Mechanisms
Dibutyl ether (DBE) is a common byproduct in the synthesis of this compound, particularly when an excess of butanol is used or at higher reaction temperatures irjet.netchegg.com. DBE formation occurs through the self-etherification of n-butanol, also catalyzed by acid mdpi.com.
The mechanism for the formation of symmetrical ethers like dibutyl ether from primary alcohols under acid catalysis typically involves the protonation of one alcohol molecule, followed by an Sɴ2 attack by the oxygen of another alcohol molecule, leading to the elimination of water and the formation of the ether libretexts.org.
In the context of this compound synthesis, the acid catalyst can facilitate this side reaction. The relative rates of esterification and etherification depend on factors such as catalyst type, reactant concentrations, and temperature irjet.netmdpi.com. Studies on reactive distillation for this compound synthesis have shown that excess butanol in the feed can lead to significant DBE formation irjet.net. Adjusting the reactant mole ratios can help suppress DBE formation irjet.net.
Secondary Hydrolysis Reactions in this compound Systems
This compound can undergo hydrolysis, the reverse reaction of esterification, breaking down into acetic acid and n-butanol in the presence of water and an acid or base catalyst libretexts.org. This secondary reaction is particularly relevant in synthesis processes where water is a product and not efficiently removed, or during storage and handling of this compound in the presence of moisture.
Acidic hydrolysis of esters involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water, formation of a tetrahedral intermediate, and subsequent breakdown to the carboxylic acid and alcohol libretexts.org. Isotope labeling studies have helped elucidate the mechanism, showing where the oxygen atom from water is incorporated into the products pearson.comvaia.com.
Basic hydrolysis (saponification) proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate that collapses to yield a carboxylate salt and an alcohol libretexts.orgmasterorganicchemistry.com.
Adsorption Phenomena on Catalytic Surfaces
Studies on the adsorption behavior of the reactive system (acetic acid, n-butanol, this compound, and water) on solid acid catalysts like ion-exchange resins have shown selective adsorption preferences scielo.org.co. For example, one study using a cationic exchange resin observed the adsorption selectivity in the sequence: water > n-butanol ≈ acetic acid > this compound scielo.org.co. This indicates that water, a product of the esterification, can strongly adsorb onto the catalyst surface, potentially competing with reactants for active sites and inhibiting the forward reaction scielo.org.coresearchgate.net.
The adsorption characteristics of catalysts are influenced by factors such as their surface area, pore structure, acidity (both Brønsted and Lewis sites), and hydrophobicity ijsr.netresearchgate.netrsc.org. For instance, the presence of water vapor has been shown to suppress this compound adsorption on some zeolites due to competitive adsorption researchgate.netnih.gov. The hydrophobicity of the catalyst material can impact its tolerance to water researchgate.net.
Kinetic models for heterogeneous catalysis often incorporate adsorption terms to account for the surface reactions. Models like the Eley-Rideal mechanism, where one reactant is adsorbed and the other reacts from the bulk phase, or Langmuir-Hinshelwood mechanisms, where both reactants are adsorbed, have been used to describe the kinetics of esterification reactions on solid catalysts researchgate.nettandfonline.comtandfonline.com.
Adsorption studies, often utilizing techniques like FTIR analysis of adsorbed probe molecules (e.g., pyridine), help characterize the acidic sites on the catalyst surface (Lewis and Brønsted acidity), which are crucial for catalyzing the esterification and side reactions ijsr.net.
Environmental Fate and Ecotoxicological Research of Butyl Acetate
Biodegradation Pathways and Rates
Biodegradation is a significant process influencing the fate of butyl acetate (B1210297) in the environment. It is considered readily biodegradable. who.intashland.com
Aerobic and Anaerobic Biodegradation Studies
Studies have shown that butyl acetate undergoes biodegradation under both aerobic and anaerobic conditions, although aerobic degradation rates are generally higher. oup.comfrontiersin.org Under aerobic conditions, microorganisms utilize this compound as a carbon and energy source. concawe.euwhiterose.ac.uk In one study using a sewage inoculum and a standard BOD dilution technique, theoretical BODs for n-butyl acetate ranged from 56% to 86% over 5 to 20 days. nih.gov Another study using OECD method 301D and the Closed Bottle test observed 98% and 83% theoretical BOD in 28 days, respectively. nih.gov In seawater, 61% degradation of n-butyl acetate was observed within 20 days by a non-adapted culture. who.int
While less favorable than aerobic conditions, anaerobic biodegradation of this compound can also occur. oup.com Anaerobic degradation pathways for hydrocarbons often involve microbial consortia, with acetate being a key intermediate. frontiersin.orgpnas.org Although specific anaerobic pathways for this compound are not as extensively documented as aerobic ones, studies on related compounds like di-n-butyl phthalic acid ester suggest hydrolytic steps leading to the formation of corresponding alcohols and acids, which can then be further mineralized. oup.com
Here is a summary of some biodegradation data for this compound:
| Isomer | Inoculum Type | Test Method | Incubation Period | Theoretical BOD (%) | Reference |
| n-Butyl acetate | Sewage inoculum | Standard Dilution | 5 days | 56 | nih.gov |
| n-Butyl acetate | Sewage inoculum | Standard Dilution | 20 days | 83 | nih.gov |
| n-Butyl acetate | Sewage inoculum | OECD 301D | 28 days | 98 | nih.gov |
| n-Butyl acetate | Sewage inoculum | Closed Bottle | 28 days | 83 | nih.gov |
| n-Butyl acetate | Seawater | Not specified | 20 days | 61 | who.int |
| Isothis compound | Sewage sludge | Not specified | 20 days | 81 | who.int |
| Isothis compound | Seawater | Not specified | 20 days | 37 | who.int |
| tert-Butyl acetate | US EPA-approved Polyseed | Not specified | 28 days | 28 | who.int |
| tert-Butyl acetate | Acclimated bacteria | Not specified | 28 days | 70 or 75 | who.int |
| sec-Butyl acetate | Japanese MITI test | Not specified | 2 weeks | 86 | nih.gov |
Biodegradation in Aqueous-Organic Two-Phase Systems
Aqueous-organic two-phase systems have been explored for the biodegradation of this compound, particularly in the context of treating waste streams containing high concentrations of organic pollutants that might be inhibitory to microorganisms in a single aqueous phase. nih.govpsu.edu In such systems, the organic phase acts as a reservoir for the substrate, allowing for a controlled release into the aqueous phase where microorganisms are present, thus maintaining substrate concentrations below inhibitory levels. psu.edu
A stable microbial population, consisting of bacterial and yeast strains, demonstrated the ability to completely degrade a mixture of xylene and this compound (70% xylene, 30% this compound) up to an initial concentration of 10 g/L within 96 hours in a two-phase aqueous-silicone oil system. who.intnih.gov This was significantly more effective than in a one-phase system where much lower degradation rates were observed. nih.gov The use of silicone oil as the organic phase proved effective in this context. nih.gov In a fed-batch mode with periodical pH adjustments to 6.0, a global degradation rate of 63 mg L-1 h-1 was achieved for the mixture. nih.gov Specific degradation rates for this compound in this system were reported as 53 mg L-1 h-1. psu.edu
Microbial Population Dynamics in this compound Degradation
The efficiency of this compound biodegradation is closely linked to the composition and dynamics of the microbial populations involved. While specific detailed studies focusing solely on the microbial population dynamics during this compound degradation are limited in the provided search results, related research on the biodegradation of similar compounds and mixtures provides insights.
For instance, in the biodegradation of a xylene and this compound mixture in a two-phase system, a stable microbial population comprising seven bacterial strains and three yeast strains was identified as capable of degrading the compounds. nih.gov This highlights the potential for consortia of microorganisms to be involved in the breakdown of this compound.
Research on the anaerobic degradation of di-n-butyl phthalic acid ester, which shares structural similarities with this compound, showed significant changes in the microbial community structure, with a dominant bacterial species affiliated to Soehngenia saccharolytica and a shift between Methanosaeta species within the archaeal community. oup.com This suggests that specific microbial groups become enriched and play key roles during the degradation of such esters.
Studies on acetate mineralization, a potential downstream step in anaerobic this compound degradation, have also shown distinct microbial communities developing under different conditions (e.g., oxic vs. sulfidogenic) and temperatures, indicating the influence of environmental factors on the microbial populations responsible for degrading related intermediates. frontiersin.org
Atmospheric Dispersion and Transformation
This compound, being a volatile organic compound (VOC), readily disperses into the atmosphere. petronikaem.com Its fate in the atmosphere is primarily governed by volatilization and transformation through reactions with atmospheric oxidants.
Volatilization Processes
Volatilization is a crucial process affecting the distribution of this compound in the environment, particularly from water and soil surfaces. ashland.comalphachem.com.au Based on its vapor pressure of 11.5 mm Hg at 25 °C and a Henry's Law constant of 2.81 x 10⁻⁴ atm-cu m/mole, n-butyl acetate is expected to volatilize from both moist soil and water surfaces. nih.gov Similarly, sec-butyl acetate, with a vapor pressure of 17 mm Hg at 25 °C and an estimated Henry's Law constant of 4.2 x 10⁻⁴ atm-cu m/mole, is also expected to volatilize significantly from soil and water. nih.gov
Estimated volatilization half-lives for n-butyl acetate from a model river and a model lake are reported as 7 hours and 127 hours, respectively. alphachem.com.au For sec-butyl acetate, estimated volatilization half-lives for a model river and model lake are 5.4 hours and 5 days, respectively. nih.gov These values indicate that volatilization is a relatively rapid process for this compound in aquatic environments.
Atmospheric Photo-oxidation Kinetics
Once in the atmosphere, this compound undergoes transformation primarily through reactions with photochemically produced hydroxyl radicals (OH). ser.nl This photo-oxidation is a major removal mechanism for this compound in the gas phase.
The rate constant for the vapor-phase reaction of n-butyl acetate with hydroxyl radicals has been reported as 4.9 x 10⁻¹² cm³/molecule-sec at 25 °C. nih.gov This corresponds to an atmospheric half-life of approximately 3.2 days, assuming an average atmospheric hydroxyl radical concentration of 5 x 10⁵ radicals per cm³. nih.gov For tert-butyl acetate, the reaction rate constant with OH radicals was determined to be 0.56 ± 0.05 x 10⁻¹² cm³/molecule-second, resulting in an estimated atmospheric half-life of 19.7 days. europa.eu The photochemical removal of isothis compound mediated by hydroxyl radicals occurs with calculated half-lives of 1.9–2.3 days. who.int
Reactions with chlorine atoms can also contribute to the atmospheric removal of this compound, although the reaction with hydroxyl radicals is generally considered more significant. The rate constant for the reaction of butyl acetates with chlorine atoms was calculated to be 1.6 ± 0.3 × 10⁻¹¹ cm³/molecule per second. who.int
Studies on the photo-oxidation mechanisms of this compound isomers in the presence of nitric oxide (NO) have identified various products. For tert-butyl acetate, the reaction with hydroxyl radicals in the presence of NO yielded acetic anhydride (B1165640) and acetone, with molar formation yields of 0.49 ± 0.05 and 0.20 ± 0.02, respectively. who.inteuropa.euresearchgate.net The presence of the ester function appears to promote H-atom abstraction at the alpha-carbon position to the oxygenated function. researchgate.net
The atmospheric oxidation of this compound contributes to the formation of secondary pollutants, including ozone and other photo-oxidants. witpress.com However, the contribution of tert-butyl acetate to regional scale ozone formation is considered negligible, with a calculated photochemical ozone creation potential (POCP) lower than that of ethane (B1197151). europa.eu
Here is a summary of atmospheric photo-oxidation kinetic data:
| Isomer | Reactant | Rate Constant (cm³/molecule-sec) | Atmospheric Half-life (estimated) | Reference |
| n-Butyl acetate | OH radical | 4.9 x 10⁻¹² at 25 °C | ~3.2 days | nih.gov |
| Butyl acetates | Chlorine atom | 1.6 ± 0.3 x 10⁻¹¹ | Not specified | who.int |
| Isothis compound | OH radical | Not specified | 1.9–2.3 days | who.int |
| tert-Butyl acetate | OH radical | 0.56 ± 0.05 x 10⁻¹² | 19.7 days | europa.eu |
Aquatic Ecotoxicity Assessment
Acute toxicity data indicate that this compound generally has moderate to low toxicity to aquatic organisms. who.intepa.gov
Toxicity to Fish, Invertebrates, Algae, and Microorganisms
Studies have been conducted to determine the toxicity of this compound to different aquatic species, providing key data points such as LC50 (Lethal Concentration 50%) and EC50 (Effective Concentration 50%) values.
Toxicity to Fish: Ninety-six-hour LC50 values for fish exposed to n-butyl acetate have been reported, ranging from 18 to 185 mg/litre. who.intepa.gov For instance, a 96-hour LC50 for Fathead minnow (Pimephales promelas) was determined to be 18 mg/L in a flow-through test. sigmaaldrich.comeuropa.eubasf.comredox.com
Toxicity to Aquatic Invertebrates: Acute toxicity data for aquatic invertebrates exposed to n-butyl acetate show 24-hour LC50/EC50 values ranging from 72.8 to 205 mg/litre. who.intepa.gov For Daphnia magna (Water flea), a 48-hour EC50 for immobilization was found to be 44 mg/l in a static test. sigmaaldrich.comeuropa.eubasf.comredox.comcarlroth.comcarlroth.com Chronic toxicity testing on Daphnia magna using isothis compound, a supporting substance, resulted in a 21-day NOEC (No Observed Effect Concentration) of 23 mg/L and an EC50 of 34 mg/L for reproduction rate. sigmaaldrich.comeuropa.eucarlroth.comcarlroth.combasf.com
Toxicity to Algae and Aquatic Plants: For green algae (Pseudokirchneriella subcapitata), a 72-hour ErC50 (EC50 based on growth rate) for n-butyl acetate was reported as 397 mg/l in a static test. sigmaaldrich.combasf.comcarlroth.comcarlroth.com Another study reported an EC50 of 675 mg/litre for the growth of green algae exposed to n-butyl acetate for 72 hours. who.intepa.gov For Desmodesmus subspicatus, a 72-hour ErC50 was 648 mg/L. europa.euredox.com
Toxicity to Microorganisms: An IC50 (Inhibitory Concentration 50%) for Tetrahymena pyriformis was 356 mg/l after 40 hours of exposure. sigmaaldrich.comeuropa.eu The inhibition of the degradation activity of activated sludge is not anticipated when this compound is introduced to biological treatment plants in appropriate low concentrations. europa.eubasf.com
Here is a summary of aquatic toxicity data for n-Butyl acetate:
| Organism | Endpoint | Value (mg/L) | Exposure Time | Test Type | Method | Source(s) |
| Fathead minnow (Pimephales promelas) | LC50 | 18 | 96 h | Flow-through | OECD Test Guideline 203 | sigmaaldrich.comeuropa.eubasf.comredox.com |
| Fish | LC50 | 18 - 185 | 96 h | - | - | who.intepa.gov |
| Daphnia magna (Water flea) | EC50 | 44 | 48 h | Static | OECD Test Guideline 202 | sigmaaldrich.comeuropa.eubasf.comredox.comcarlroth.comcarlroth.com |
| Aquatic Invertebrates | LC50/EC50 | 72.8 - 205 | 24 h | - | - | who.intepa.gov |
| Daphnia magna (Water flea) | EC50 | 34.2 | 21 d | Semi-static | OECD Test Guideline 211 | sigmaaldrich.comcarlroth.comcarlroth.com |
| Daphnia magna (Water flea) | NOEC | 23 | 21 d | Semi-static | OECD Guideline 211 | europa.eubasf.com |
| Green algae (Pseudokirchneriella subcapitata) | ErC50 | 397 | 72 h | Static | OECD Test Guideline 201 | sigmaaldrich.combasf.comcarlroth.comcarlroth.com |
| Green algae | EC50 | 675 | 72 h | - | - | who.intepa.gov |
| Desmodesmus subspicatus | ErC50 | 648 | 72 h | - | - | europa.euredox.com |
| Tetrahymena pyriformis | IC50 | 356 | 40 h | Static | TETRATOX | sigmaaldrich.comeuropa.eu |
Environmental Risk Assessment Methodologies (e.g., WAR Algorithm for Potential Environmental Impact)
Environmental risk assessment involves evaluating the potential for a chemical substance to cause harm to the environment. Methodologies such as the Waste Reduction (WAR) algorithm are used to assess the environmental impacts of chemical processes. researchgate.netsphinxsai.com The WAR algorithm, developed by the United States Environmental Protection Agency, evaluates processes in terms of potential environmental impacts (PEI). researchgate.netsphinxsai.com PEI can include categories such as human toxicity potential, aquatic toxicity potential, terrestrial toxicity potential, global warming potential, ozone depletion potential, smog formation potential, and acidification potential. sphinxsai.com
The WAR algorithm has been applied to analyze the environmental impact of this compound production processes, comparing different methods like conventional processes and reactive distillation. nih.govscribd.comresearchgate.net This methodology helps in identifying areas within a process that contribute most significantly to environmental impact and can guide process modifications to minimize pollution. researchgate.netsphinxsai.com For example, studies have used the WAR algorithm to compare the PEI scores of chemicals within a this compound process plant design and evaluate the effectiveness of process modifications, such as implementing recycle streams, in reducing pollution. researchgate.netsphinxsai.com
Industrial Release Pathways and Environmental Management
This compound is widely used as a solvent in various industries, including paints, coatings, printing inks, adhesives, and cosmetics. atamanchemicals.comatamanchemicals.comyufenggp.com It is also used in the pharmaceutical and petroleum industries, as well as a synthetic fruit flavoring agent. atamanchemicals.com
Release to the environment can occur at various stages, including the manufacturing of the substance, formulation of mixtures, and industrial use in processing aids. atamanchemicals.comatamanchemicals.comyufenggp.com Other potential release pathways include widespread uses by professional workers and indoor uses in products like cleaning and car care products. atamanchemicals.comatamanchemicals.com As a volatile organic compound (VOC), this compound can contribute to air pollution upon evaporation. petronikaem.com Although slightly soluble in water, spills into water sources can lead to pollution. petronikaem.comnih.gov
Advanced Toxicological and Health Effects Research of Butyl Acetate
Inhalation Toxicology Studies
Inhalation is a primary route of exposure to butyl acetate (B1210297) in occupational and environmental settings. Consequently, significant research has focused on understanding the effects of inhaling butyl acetate vapor.
Acute and Subchronic Inhalation Exposure Effects in Mammalian Models
Acute inhalation studies in rodents have determined LC50 values above 4,000 ppm in rats and 1,260 ppm in mice for short-term exposures (e.g., 4 hours). Effects observed in these studies included irritation to the eyes, nose, and respiratory tract. Higher exposures led to severe lung damage, such as hemorrhage and edema. ca.gov
Subchronic inhalation studies, typically lasting 13 weeks with daily exposures, have been conducted in rats. In these studies, rats were exposed to varying concentrations of n-butyl acetate vapor for several hours per day, five days per week. A No Observed Adverse Effect Concentration (NOAEC) of 500 ppm has been identified in such studies. europa.euresearchgate.net At concentrations of 1500 ppm and higher, significant systemic effects were observed. europa.eu
Studies indicate that many chronic systemic effects of n-butyl acetate, such as neurotoxicity and decreases in body weight gain, are transient or of low severity and appear to be concentration-dependent with a threshold. texas.gov
Respiratory Tract Irritation and Olfactory Epithelium Necrosis
Inhalation of this compound can cause irritation to the respiratory tract. Studies in mice have determined an RD50 (concentration causing a 50% depression of the respiratory rate due to sensory irritation) of 733 ppm for n-butyl acetate. ca.gov
In subchronic inhalation studies in rats, dose-dependent necrosis of the olfactory epithelium has been observed. ca.goveuropa.eu This effect was noted starting at concentrations of 1500 ppm, with increased severity at 3000 ppm. europa.euresearchgate.net The degeneration of the olfactory epithelium is considered a common lesion in rats exposed to acetate esters of short-chain alcohols via inhalation, attributed to the liberation of acetic acid through hydrolysis in these cells. who.int The NOAEL for olfactory lesions in rats has been reported as 500 ppm. ca.gov It is hypothesized that reduced feed uptake observed in some studies may be a secondary effect of the pain caused by olfactory epithelium necrosis. europa.eu
Neurotoxicological Endpoints and Transient Central Nervous System Effects
Research has investigated the neurotoxic potential of inhaled this compound. Subchronic inhalation studies in rats exposed to concentrations up to 3000 ppm for 13-14 weeks (6 hours/day, 5 days/week) included assessments of neurotoxicity using functional observational batteries (FOB), motor activity monitoring, and neurohistopathology. ca.govtexas.gov
Transient neurotoxic effects, specifically sedation and hypoactivity, have been noted in animals exposed to mid and high concentrations (1500 ppm and 3000 ppm) during the exposure period. europa.euresearchgate.net These effects were transient, vanishing 30 to 60 minutes after the cessation of exposure. ca.goveuropa.eu Studies have concluded that there was no evidence of cumulative neurotoxicity based on the evaluated endpoints, including microscopic examination of nervous system tissues. texas.govcanada.ca
Alterations in Body Weight Gain and Activity Levels
Subchronic inhalation studies in rats have reported dose-dependent reduced body weight gain at concentrations of 1500 ppm and 3000 ppm. europa.euresearchgate.net Reduced feed consumption was also observed at these higher concentrations. europa.euresearchgate.net It has been suggested that the reduced body weight gain might be a secondary effect related to the local irritating effects on the respiratory tract, such as olfactory epithelium necrosis, which could lead to reduced feed intake. europa.eu
Transient reductions in activity levels, described as less movement, decreased alertness, and slower response to stimuli, were observed during exposure at 1500 ppm and 3000 ppm. ca.goveuropa.eu These effects were not persistent after the exposure ceased. ca.govtexas.gov
Brain Weight Changes and Histopathology of Neural Tissues
In a 13-week inhalation study, a decreased mean absolute brain weight of 7% was reported in adult male and female rats at the highest exposure concentration (approximately 3000 ppm). researchgate.netnih.gov However, this finding was not accompanied by observed histopathological changes in the brains or other neural tissues from rats exposed for the same duration and concentration in other studies. researchgate.netnih.gov An oral exposure study with n-butanol, a major metabolite of n-butyl acetate, did not find changes in brain weight. nih.gov The inconsistency between studies and exposure routes suggests the need for additional research to confirm the significance of the observed brain weight decrease. nih.gov
Despite the observed transient neurobehavioral effects and, in one study, decreased brain weight, histopathological examinations of neural tissues in subchronic inhalation studies of this compound have generally not revealed treatment-related effects. ca.govresearchgate.nettexas.govcanada.ca
Reproductive and Developmental Toxicity Research
Limited studies are available specifically on the reproductive and developmental toxicity of n-butyl acetate via inhalation in mammalian models. One study in Sprague-Dawley rats involved whole-body inhalation exposure during gestation. ca.gov Pregnant rats were exposed to concentrations ranging from 500 to 3000 ppm. ca.gov Maternal toxicity was observed at higher concentrations, including significant decreases in body weight gain and reduced food consumption. ca.govca.gov
Regarding developmental effects, a significant decrease in fetal weight was noted at the highest concentration tested (3000 ppm). ca.gov Minor developmental effects, such as reduced fetal growth (crown-rump length, body weight), reduced pelvic ossification, and dilated ureters, were detected in rat fetuses across various exposure groups in one study. ca.gov An increase in the incidence of rib dysmorphology (wavy, fused, and bifid ribs) was also found in all exposed groups of rats in this study. ca.gov However, since these findings were considered variations rather than malformations and maternal toxicity was present, the authors concluded they were not indicative of teratogenic effects and might be related to maternal toxicity. ca.gov
Studies in rabbits exposed to n-butyl acetate during gestation showed no effects on fertility or reproductive status. texas.gov Increased incidences of minor developmental effects, including retinal folds, misaligned sternebrae, and morphological variations in the gallbladder, were noticed in one exposure group. texas.gov No significant malformations were observed in rabbit fetuses. texas.gov
Effects on Fetal Development (e.g., Skeletal Malformations)
Inhalation studies in rats exposed to n-butyl acetate have indicated an increase in the incidence of fetal rib deformities canada.ca. While no teratogenic effects were observed in rabbits, studies in rats have shown signs of minor developmental toxicity, including reduced fetal growth (crown-rump length, body weight) and reduced pelvic ossification, which could potentially be linked to observed maternal toxicity ca.gov. An increase in the incidence of skeletal variations and a delay in fetal ossification were also observed in rats exposed to tert-butyl acetate, particularly at higher doses, although these findings were considered secondary to maternal toxicity nih.gov.
An inhalation developmental toxicity study in rats exposed to n-butyl acetate at 1500 ppm (7246 mg/m³) for several days during gestation revealed an increase in the incidence of rib dysmorphology (wavy, fused, and bifid ribs) in all exposed groups of rats ca.govser.nl. However, these findings were considered variations rather than malformations, suggesting they were not due to teratogenic effects ca.gov.
Impact on Pup Weights and Reproductive Organ Development
Second-generation reproductive toxicity inhalation studies in rats exposed to n-butyl acetate have shown statistically significant decreases in F2 pup body weights and absolute testis weights canada.ca. While exposure-related growth effects such as lower pup weights were observed in some studies, there were generally no functional effects on reproduction or other histopathological effects in parents canada.ca.
In a one-generation oral reproductive study in rats exposed to tert-butanol (B103910) (a metabolite of tert-butyl acetate), high doses resulted in significantly lower pup weight compared to controls ca.gov. In males, a slight decrease in sperm motility was observed in the highest dose group of rats treated with tert-butanol, although this effect was not consistently seen in other studies ca.gov.
Functional Effects on Parental Reproduction
Studies on n-butyl acetate have generally not shown functional effects on parental reproduction canada.ca. Mating and reproductive performance were not affected in female rats exposed to n-butyl acetate by inhalation prior to mating oecd.org. Similarly, a 13-week inhalation study in rats did not show dose-related effects on epididymal or testicular sperm count ser.nl.
Dermal and Oral Toxicity Studies
The toxicity of this compound has also been assessed through dermal and oral exposure routes, examining skin irritation, sensitization potential, and systemic effects from dermal absorption.
Skin Irritation and Sensitization Potential
This compound is considered a mild skin irritant cir-safety.org. Studies have indicated that n-butyl acetate is not a skin sensitizer (B1316253) in either animals or humans ser.nlcir-safety.orgca.govashland.com. Dermal exposure to 4% n-butyl acetate in petrolatum and repeated exposure to nail polish containing 25.5% n-butyl acetate did not cause irritating or sensitizing effects on the skin in studies ca.gov.
Systemic Effects from Dermal Absorption
While n-butyl acetate is reported to be absorbed epicutaneously by humans, its permeability through human skin appears to be low ser.nlca.gov. The acute toxicity of n-butyl acetate is considerably lower after dermal exposure compared to oral exposure ca.gov. No data on experiments with repeated dermal dosing of n-butyl acetate are readily available, and dermal Derived No Effect Levels (DNELs) for systemic effects are often derived from inhalation studies with a conservative assumption of 100% dermal absorption europa.eu.
Genotoxicity and Mutagenicity Assessments
Assessments of the genotoxic and mutagenic potential of this compound have been conducted using various in vitro and in vivo tests.
Interactive Data Tables:
| Study Type | Species | Route of Exposure | Key Findings | Reference |
| Developmental Toxicity (Skeletal Malformations) | Rat | Inhalation | Increased incidence of fetal rib deformities (wavy, fused, bifid ribs) | canada.caca.gov |
| Developmental Toxicity (Skeletal Variations) | Rat | Oral | Increased incidence of skeletal variation and delayed ossification | nih.gov |
| Reproductive Toxicity (Pup Weight) | Rat | Inhalation | Decreased F2 pup body weights | canada.ca |
| Reproductive Toxicity (Reproductive Organs) | Rat | Inhalation | Decreased absolute testis weights in F2 pups | canada.ca |
| Reproductive Toxicity (Parental Reproduction) | Rat | Inhalation | No functional effects on parental reproduction | canada.caoecd.org |
| Dermal Toxicity (Skin Irritation) | Human | Dermal | Mild skin irritant | cir-safety.org |
| Dermal Toxicity (Skin Sensitization) | Human | Dermal | Not a skin sensitizer | cir-safety.orgca.gov |
| Genotoxicity (Ames Test) | In vitro | - | Negative results | canada.cacir-safety.org |
| Genotoxicity (Chromosomal Aberration Test) | In vitro | - | Negative results | canada.cacir-safety.org |
| Genotoxicity (Bone Marrow Micronucleus Test) | Mouse | In vivo | Negative results | canada.cacir-safety.org |
Mechanistic Investigations of this compound Metabolism and Toxicity
Role of Cytochrome P450-Mediated Cleavage in Metabolism
While hydrolysis by esterases is the predominant metabolic route for this compound, oxidative cleavage mediated by cytochrome P450 (P450) enzymes has also been demonstrated for some esters, including this compound isomers. Studies investigating the oxidation of 2-butyl acetate by P450 2B4 have shown that the reaction involves hydroxylation at the alpha-carbon of the alcohol component, leading to an unstable intermediate that decomposes to a carbonyl product. nih.gov This mechanism is consistent with proposals for other esters, suggesting a nonhydrolytic cleavage pathway. nih.gov
Research with purified isoforms of liver microsomal cytochrome P40 in a reconstituted enzyme system has shown that a series of esters, including butyl acetates, undergo oxidative cleavage resulting in the formation of carbonyl products. nih.gov This reaction requires NADPH and NADPH-cytochrome P450 reductase and is stimulated by phosphatidylcholine. nih.gov Kinetic studies with P450 2E1 have indicated a relationship between the structure of esters and their Vmax values, with rates decreasing as the chain length of the acyl component increases. nih.gov However, no correlation was found between the Km value and the chain length of the alcohol moiety for P450 2E1. nih.gov Specifically, for the oxidation of n-butyl acetate by cytochrome P450 2E1, a Km of 1.5 mmol/litre and a Vmax of 0.15 nmol aldehyde formed per minute per nanomole P450 have been reported. who.int
Hydrolysis by Carboxyl Esterase and Acetic Acid Metabolite Formation
The primary metabolic fate of n-butyl acetate is rapid hydrolysis to n-butanol and acetic acid. nih.govca.govser.nl This process is catalyzed by esterases present in various tissues, including blood, liver, the small intestine, and the respiratory tract. healthcouncil.nl In vitro experiments using homogenates from these tissues have demonstrated this hydrolysis. healthcouncil.nl In vivo studies in rats have shown that hydrolysis of 14C-labelled n-butyl acetate in blood and brain is nearly complete within three minutes following intravenous injection. healthcouncil.nl
In vitro studies using blood samples from human volunteers and female rats have reported hydrolysis half-lives for n-butyl acetate of approximately 4 and 12 minutes, respectively. ca.govhealthcouncil.nl Carboxylesterases (CXEs) are a major group of enzymes responsible for the hydrolysis of carboxylic esters, yielding a carboxylic acid and an alcohol. frontiersin.orgresearchgate.nettandfonline.com This enzymatic activity is crucial for the metabolism of compounds containing ester bonds. The acetic acid produced from the hydrolysis of this compound is subsequently oxidized via the citric acid cycle to carbon dioxide and water. healthcouncil.nl
The formation of acetic acid through carboxylesterase-mediated hydrolysis is considered a likely mechanism contributing to local irritation observed with this compound exposure, particularly in the respiratory tract. ca.govser.nl The acidification of tissues due to acetic acid formation is a proposed mechanism for olfactory damage. ca.gov
Comparative Metabolism and Toxicity with n-Butanol and its Metabolites
This compound is readily hydrolyzed to n-butanol and acetic acid, making n-butanol a major metabolite. ca.govcir-safety.org Consequently, the toxicity of this compound is closely linked to the toxicity of its primary metabolite, n-butanol. Data from this compound toxicity studies are often used as supplemental information to assess the hazards associated with systemic exposure to n-butanol, given the rapid and complete hydrolysis of this compound in vivo. oecd.org Exposure to this compound via different routes leads to the rapid appearance of n-butanol in systemic circulation. oecd.org
n-Butanol is further metabolized rapidly by alcohol dehydrogenase and aldehyde dehydrogenase to butyraldehyde (B50154) and then to butyric acid, which is subsequently oxidized to carbon dioxide and water. healthcouncil.nlcir-safety.orgresearchgate.net
Comparative studies and assessments consider the systemic toxicity data from this compound exposure to be relevant for identifying hazards associated with n-butanol exposure. oecd.org For instance, a 13-week subchronic inhalation study in rats with n-butyl acetate, the metabolic precursor of n-butanol, showed transient hypoactivity, decreased body weight, and reduced food consumption at higher concentrations, but no post-exposure neurotoxicity. cir-safety.orgoecd.org These findings are considered relevant to the neurotoxicity risk assessment of n-butanol due to the rapid in vivo hydrolysis of n-butyl acetate. cir-safety.org
While systemic effects of this compound are largely attributed to n-butanol, local contact-mediated effects like eye, skin, and respiratory tract irritation cannot be directly extrapolated from n-butanol data due to the differing physical-chemical properties of the two compounds. oecd.org
| Compound | PubChem CID | Primary Metabolic Pathway | Key Metabolites |
| This compound | 31272 | Hydrolysis by esterases; Minor P450-mediated cleavage | n-Butanol, Acetic acid |
| n-Butanol | 263 | Oxidation by alcohol and aldehyde dehydrogenases | Butyraldehyde, Butyric acid |
| Acetic acid | 176 | Oxidation via citric acid cycle | Carbon dioxide, Water |
Table 1: Key Compounds and Their Primary Metabolic Pathways
| Enzyme Class | Role in this compound Metabolism | Notes |
| Carboxyl Esterases | Primary catalysts for hydrolysis of this compound to n-butanol and acetic acid. nih.govca.govhealthcouncil.nlfrontiersin.orgresearchgate.nettandfonline.com | Found in various tissues including blood, liver, and respiratory tract. healthcouncil.nl |
| Cytochrome P450 | Involved in minor oxidative cleavage pathways for some this compound isomers. nih.govwho.int | Can lead to formation of carbonyl products. nih.gov |
| Alcohol Dehydrogenase | Metabolizes n-butanol (from this compound hydrolysis) to butyraldehyde. healthcouncil.nlcir-safety.org | |
| Aldehyde Dehydrogenase | Metabolizes butyraldehyde to butyric acid. healthcouncil.nlcir-safety.org |
Table 2: Enzymes Involved in this compound Metabolism
Analytical Methodologies for Butyl Acetate
Chromatographic Techniques for Separation and Quantification
Chromatography is a powerful set of techniques used to separate components of a mixture, allowing for the identification and quantification of individual substances like butyl acetate (B1210297).
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of various compounds, including esters like butyl acetate. While often associated with less volatile or thermally sensitive compounds, HPLC methods can be developed for this compound analysis, particularly when it is present in complex matrices or when coupled with suitable detectors.
Reverse phase HPLC is a common mode for analyzing this compound. sielc.comsielc.com Mobile phases typically consist of a mixture of acetonitrile (B52724) and water, often with the addition of an acid like phosphoric acid to optimize separation. sielc.comsielc.com For applications coupled with Mass Spectrometry (MS), formic acid is often used instead of phosphoric acid to ensure compatibility. sielc.comsielc.com Specialized reverse-phase columns with low silanol (B1196071) activity, such as Newcrom R1, have been shown to be effective for this compound separation. sielc.com HPLC can be used for both analytical and preparative separations, including the isolation of impurities. sielc.comsielc.comrcilabscan.com
This compound can also be used as a mobile phase in HPLC and Liquid Chromatography coupled with Mass Spectrometry (LC-MS), serving as a solvent for the extraction and dissolution of analytes, particularly non-polar substances. dawnscientific.com HPLC-grade this compound is available, tested for suitability via gradient analysis and UV-Vis spectroscopy, exhibiting a low UV impurity profile and low levels of non-volatile impurities, which are important for ensuring consistent chromatographic performance and minimizing contamination. dawnscientific.comhoneywell.com
Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)
Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), is a primary technique for the separation, identification, and quantification of volatile organic compounds like this compound. This method offers high sensitivity and selectivity.
In GC-MS analysis, this compound is separated based on its volatility and interaction with the stationary phase of the GC column. The separated components then enter the MS detector, which identifies them based on their mass-to-charge ratio fragments. This coupling allows for unambiguous identification and accurate quantification, even in complex samples. accustandard.comanalytice.com
GC-MS methods are used for analyzing this compound in various matrices, including water and food contact materials. analytice.comnih.gov Sample preparation often involves extraction steps, such as liquid-liquid extraction, to isolate this compound from the matrix before GC-MS analysis. analytice.comnih.govd-nb.info For instance, a method for determining this compound in plastic food contact materials utilizes optimized liquid-liquid extraction with dichloromethane (B109758) followed by GC-MS analysis. nih.gov The selection of an appropriate GC column, such as a 5% phenyl methyl siloxane column, is crucial for achieving adequate separation of this compound from other components. nih.govd-nb.info
GC-MS can also be used to monitor the degradation products of this compound in environmental applications. researchgate.net The technique allows for the identification of various compounds formed during degradation processes.
OSHA (Occupational Safety and Health Administration) utilizes GC with a Flame Ionization Detector (FID) for the analysis of this compound collected on charcoal tubes or passive samplers. osha.govosha.govkeikaventures.com This method is well-validated for workplace air monitoring. osha.govosha.gov
Spectroscopic Characterization Techniques
Spectroscopic methods provide information about the molecular structure and functional groups of this compound based on its interaction with electromagnetic radiation.
Infrared (IR) Spectroscopy for Reaction Monitoring and Identification
Infrared (IR) spectroscopy is a valuable tool for identifying functional groups and characterizing the molecular structure of this compound. magnesium-fertilizer.comchemicalbook.com It is particularly useful for reaction monitoring, allowing for real-time tracking of the progress of reactions involving this compound. uctm.eduspectroscopyeurope.com
FT-IR spectroscopy can be used to monitor the synthesis of this compound, such as the esterification reaction between butanol and acetic acid. uctm.eduspectroscopyeurope.com By observing the changes in characteristic absorption bands corresponding to the reactants and products, the reaction kinetics and equilibrium can be studied. uctm.edu For quantitative analysis using FT-IR, the intensity of absorption bands is used to determine the concentration of reaction components. uctm.edu For example, the depletion of the characteristic C=O stretching band of acetic acid can indicate the formation of this compound. uctm.edu
IR spectroscopy can also be applied in quality control and process monitoring in industrial settings, such as monitoring the esterification process in this compound production streams. metrohm.commetrohm.com Near-infrared (NIR) spectroscopy, a variant of IR spectroscopy, offers a rapid, non-destructive method for in-process analysis, providing real-time information that can be used for process control and optimization. metrohm.commetrohm.com Studies have shown that NIR methods can provide analytical performance equivalent to that of GC methods for monitoring this compound production. metrohm.commetrohm.com Characteristic IR absorption bands for this compound include the carbonyl absorption band around 1740 cm⁻¹. magnesium-fertilizer.com
Environmental and Occupational Monitoring Techniques
Monitoring this compound levels in the environment and workplace is essential due to its widespread use as a solvent. Both active and passive sampling methods are employed.
Passive Air Sampling Devices (e.g., Diffusion Badges)
Passive air sampling devices, such as diffusion badges, are widely used for monitoring volatile organic compounds like this compound in ambient and workplace air. zefon.comalsglobal.comafcintl.com These devices operate based on the diffusion of analytes from the air onto an adsorbent material within the badge, without the need for a pump. alsglobal.comafcintl.comacsbadge.com
Diffusion badges offer a simple and convenient way to measure time-weighted average (TWA) concentrations over a sampling period, typically several hours up to several days. osha.govalsglobal.comzefon.com After exposure, the adsorbent material is analyzed in a laboratory, often by GC-FID or GC-MS, to determine the amount of collected this compound. osha.govosha.govalsglobal.com
Various types of passive samplers are available, including charcoal-based badges. osha.govzefon.comafcintl.com Some badges are designed for monitoring a wide range of organic vapors, including this compound and its isomers (sec-butyl acetate and tert-butyl acetate). osha.govzefon.comzefon.comassaytech.com Examples include SKC 575-002 Passive Samplers and 3M 3520 Organic Vapor Monitors, which have been evaluated by OSHA for monitoring this compound. osha.govosha.gov The accuracy of passive sampling results can be influenced by factors such as atmospheric pressure and temperature, and knowledge of these parameters is important for accurate determination. osha.gov
Passive sampling is particularly useful for personal exposure monitoring, where badges are worn by individuals to assess their exposure in their breathing zone. alsglobal.comacsbadge.com They are also used for area monitoring to assess general air quality in a specific location. acsbadge.com
Interactive Data Table: Analytical Methods for this compound
| Analytical Technique | Application | Common Detection Method | Sample Type | Key Feature |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification in complex matrices, preparative separation | UV-Vis, Mass Spectrometry (MS) | Liquids (solutions, extracts) | Suitable for less volatile compounds or complex mixtures |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation, identification, and quantification of volatile this compound | Mass Spectrometry (MS) | Gases, Liquids (extracts) | High sensitivity and selectivity for volatile compounds |
| Infrared (IR) Spectroscopy | Identification of functional groups, reaction monitoring, process monitoring | Absorption of IR radiation | Liquids, Solids | Provides structural information, useful for real-time monitoring |
| Passive Air Sampling (Diffusion Badges) | Environmental and occupational air monitoring (TWA) | Laboratory analysis (e.g., GC-FID, GC-MS) of adsorbent | Air (vapor) | Simple, pump-free sampling for time-weighted average exposure |
Active Air Sampling Methods
Active air sampling for this compound involves drawing a known volume of air through a sorbent material using a personal sampling pump. osha.govcdc.govmdcampbell.com Charcoal tubes are commonly employed as the solid sorbent for collecting this compound and its isomers from workplace air. osha.govca.govresearchgate.netkeikaventures.comcdc.gov These tubes typically contain two sections of activated charcoal, a larger front section for primary collection and a smaller back section to detect breakthrough. cdc.govmdcampbell.com
The sampling flow rate and duration are critical parameters that determine the total air volume sampled. For instance, OSHA Method 1009 recommends a sampling rate of 0.05 L/min for up to 240 minutes for time-weighted average (TWA) samples, resulting in a total volume of 12 L. osha.gov NIOSH Method 1450 suggests a flow rate between 0.01 and 0.2 L/min for a total sample volume of 1 to 10 L. keikaventures.commdcampbell.com After sampling, the charcoal sections are typically desorbed with an organic solvent, such as carbon disulfide, before analysis by GC-FID. osha.govkeikaventures.comcdc.govmdcampbell.com
Passive air sampling techniques, which rely on diffusion rather than a pump, can also be used for collecting this compound, often employing devices like passive samplers or organic vapor monitors. osha.govalsglobal.com These diffusive samples are also analyzed by GC after solvent extraction. osha.gov
Quantitative Detection Limits and Interferences in Air Monitoring
The quantitative detection limit of an analytical method refers to the minimum concentration of an analyte that can be reliably measured. For this compound, detection limits vary depending on the specific sampling and analytical method used.
OSHA Method 1009 provides reliable quantitation limits (RQL) for n-butyl acetate collected on charcoal tubes and diffusive samplers. For charcoal tubes, the RQL for n-butyl acetate is reported as 37.1 ppb (176 µg/m³). osha.gov For diffusive samplers like the 3M 3520 Organic Vapor Monitor and SKC 575-002 Passive Sampler, the RQLs for n-butyl acetate are 54.0 ppb (256 µg/m³) and 101 ppb (482 µg/m³), respectively. osha.gov The detection limit of the analytical procedure itself for n-butyl acetate by GC-FID is reported as 23.5 picograms. osha.govca.gov
NIOSH Method 1450 provides an estimated detection limit of 0.9 µg per sample for this compound. ca.govca.gov With a maximum 10 L sample volume, this corresponds to a range of 0.29 to 9.26 ppm. ca.gov
Interferences in air monitoring can arise from various sources. In active sampling using charcoal tubes, the presence of other solvent vapors in the air can potentially reduce the capacity of the charcoal to collect this compound, potentially leading to breakthrough. mdcampbell.comosha.gov High humidity can also significantly reduce the sampler capacity and breakthrough volume for charcoal tubes. keikaventures.commdcampbell.com While some methods report no known interferences for this compound, it is generally understood that other compounds with similar chromatographic properties could potentially interfere with the analysis. mdcampbell.comafcintl.com Using alternative GC columns or techniques like GC-Mass Spectrometry (GC-MS) can help mitigate potential interferences. epa.govepa.gov
Validation of Analytical Methods (e.g., OSHA, NIOSH Standards)
Analytical methods for monitoring workplace exposure to chemicals like this compound are rigorously validated to ensure their accuracy and reliability. Organizations such as the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) have established guidelines and methods for this purpose. regulations.gov
OSHA Method 1009 for this compound and its isomers is a fully validated method. osha.govca.gov This method was evaluated according to the OSHA SLTC “Evaluation Guidelines for Air Sampling Methods Utilizing Chromatographic Analysis,” which define analytical parameters, specify required laboratory tests, statistical calculations, and acceptance criteria. osha.gov The validation process for OSHA Method 1009 included evaluating the performance of both active sampling with charcoal tubes and diffusive sampling with passive monitors. osha.gov Tests were conducted to assess parameters such as recovery efficiency and the effect of coexisting analytes. osha.gov
NIOSH Method 1450 is another validated method for the determination of esters, including this compound, in workplace air. keikaventures.comcdc.gov This method involves collection on charcoal tubes, desorption with carbon disulfide, and analysis by GC-FID. keikaventures.commdcampbell.com The validation of NIOSH methods, often conducted as part of programs like the Standards Completion Program, aims to provide accurate personal sampling and analytical methods for compliance monitoring. regulations.gov Validation studies for Method 1450 have included evaluating desorption efficiency and sample storage stability. cdc.gov
Both OSHA and NIOSH methods provide detailed procedures for sampling, sample preparation, analysis, and calculation of results, along with information on method performance characteristics. osha.govkeikaventures.comcdc.govmdcampbell.com Adherence to these validated methods is essential for obtaining accurate and defensible air monitoring data for this compound.
Data Tables
| Method | Sampling Media | Flow Rate (L/min) | Volume (L) | Analytical Technique | Reliable Quantitation Limit (RQL) | Detection Limit (Analytical Procedure) |
| OSHA 1009 (TWA) | Charcoal Tube | 0.05 | 12 | GC-FID | 37.1 ppb (176 µg/m³) | 23.5 pg |
| OSHA 1009 (TWA) | 3M 3520 OVM | N/A (Diffusive) | N/A | GC-FID | 54.0 ppb (256 µg/m³) | - |
| OSHA 1009 (TWA) | SKC 575-002 Passive Sampler | N/A (Diffusive) | N/A | GC-FID | 101 ppb (482 µg/m³) | - |
| NIOSH 1450 | Charcoal Tube | 0.01 - 0.2 | 1 - 10 | GC-FID | - | 0.9 µg per sample |
Advanced Research Applications of Butyl Acetate
Butyl Acetate (B1210297) as a Component in Advanced Materials
Butyl acetate's solvent capabilities are central to its use in the development and application of advanced materials, particularly in the fields of coatings, adhesives, and polymer systems.
Solvent Properties in Coatings, Adhesives, and Polymer Systems
This compound is a key solvent in the production of lacquers, paints, and varnishes due to its excellent ability to dissolve a variety of resins and polymers. consolidated-chemical.commarketresearch.comgiiresearch.comgjchemical.com This solvency power is crucial for creating homogeneous mixtures and ensuring the proper application and film formation of coatings. marketresearch.comgjchemical.com It is also widely used in the manufacture of printing inks and adhesives, where its rapid evaporation rate and ability to dissolve various substances are beneficial. consolidated-chemical.commarketresearch.comgiiresearch.comgjchemical.com The linear structure of n-butyl acetate contributes to effective viscosity reduction and improved solvent diffusion within coating films. chemicalbook.com Its compatibility with a variety of resins and polymers makes it a preferred choice in many formulations. consolidated-chemical.com
Performance in High-Performance Coatings and Adhesives
In the realm of high-performance coatings and adhesives, advanced formulations of this compound are being developed. marketresearch.comgiiresearch.com These formulations aim to meet specific performance needs, offering improved evaporation rates and enhanced compatibility with other materials used in these systems. marketresearch.comgiiresearch.com this compound's properties contribute to achieving high-quality finishes, fast drying times, and improved surface adhesion in coatings. gjchemical.com In adhesive formulations, it helps enhance bond strength and flexibility across various substrates, including plastics, metals, and wood. gjchemical.com Its use in automotive paints and coatings, for instance, contributes to achieving durable, glossy finishes with resistance to environmental factors. gjchemical.com
Research in Sustainable Chemical Technologies
Research efforts are also directed towards exploring this compound within the context of sustainable chemical technologies, focusing on its potential as a biofuel component and understanding its combustion characteristics.
Investigation as a Biofuel Component
This compound is being investigated for its potential as a sustainable biofuel additive. researchgate.netnih.govmit.edugoogle.com Research highlights its promising properties for energy supply purposes. mit.edu Specifically, n-butyl acetate has been recognized for its potential as a sustainable biofuel additive due to characteristics such as a low freezing point, a higher flash point compared to some alternatives like ethyl acetate, and limited negative impacts on the cetane number and heat of combustion of fuel mixtures. mit.edugoogle.com
Studies are exploring sustainable methods for producing this compound, such as through the heterogeneously catalyzed transesterification of biobutanol and bioethylacetate, offering an eco-friendly alternative to conventional Fischer esterification. researchgate.netnih.govgoogle.com Another approach involves the development of metabolically engineered microorganisms, such as Escherichia coli, capable of producing this compound directly from renewable resources like glucose through fermentation. researchgate.net Research using solventogenic Clostridium strains in extractive fermentation processes is also being conducted to synthesize this compound. wpmucdn.comresearchgate.netosti.gov
Combustion Dynamics and Soot Formation Research
Understanding the combustion dynamics and soot formation characteristics of this compound is crucial for evaluating its viability as a fuel component. Research in this area often involves studying the burning behavior of this compound droplets. wpmucdn.comresearchgate.netosti.govosti.gov Experiments examining the combustion of both conventionally produced high-purity this compound and bio-synthesized this compound have been conducted. wpmucdn.comresearchgate.netosti.govosti.gov
Studies have investigated droplet burning rates and flame structures under different conditions, including in the presence and absence of convection. wpmucdn.comresearchgate.netosti.gov For instance, experiments with burning droplets of n-butyl acetate have shown that in the presence of convection caused by buoyancy, droplets burn faster with stretched flames, and luminosity indicates the presence of soot at the flame tips. wpmucdn.comresearchgate.netosti.gov Reducing the initial droplet diameter can eliminate convective effects, resulting in near-spherical flames. wpmucdn.comresearchgate.netosti.gov Research also involves detailed numerical modeling to understand the high-temperature oxidation chemistry of butyl acetates and predict combustion behavior. mit.edu this compound is considered to have the ability to enhance blendstock performance and potentially reduce soot formation. mit.eduresearchgate.netresearcher.life
Data from droplet burning experiments can be used to validate combustion kinetic mechanisms, which are foundational for simulating engine performance and predicting factors like fuel efficiency. energy.gov
Here is a table summarizing some experimental findings on this compound combustion:
| This compound Grade | Initial Droplet Diameter (mm) | Convection Presence | Observed Burning Behavior | Soot Formation |
| Commercial High-Purity | 0.6 | Present | Burned faster, stretched flames | Soot visible |
| Bio-synthesized | 0.6 | Present | Burned faster, stretched flames | Soot visible |
| Commercial High-Purity | 0.4 | Absent | Near spherical flames | Diminished |
| Bio-synthesized | 0.4 | Absent | Near spherical flames | Diminished |
| Commercial High-Purity | 0.6 | Absent | Slightly non-spherical, then transitioned to spherical | Non-sooting |
| Bio-synthesized | 0.6 | Absent | Slightly non-spherical, then transitioned to spherical | Non-sooting |
Based on research on droplet burning dynamics. wpmucdn.comresearchgate.netosti.gov
Environmental Engineering and Remediation Research
This compound's presence in industrial emissions, particularly from processes involving its use as a solvent, necessitates research into effective environmental engineering and remediation techniques. Studies explore methods for removing this compound from air emissions. researchgate.nettandfonline.com
Biofiltration is one area of research for the treatment of air streams containing volatile organic compounds (VOCs) like n-butyl acetate. tandfonline.com Research investigates the effectiveness of different packing materials in biofilters for removing n-butyl acetate. tandfonline.com For example, studies have used cost-effective materials such as waste spruce root wood chips, with and without biochar, as packing materials in lab-scale biofilters. tandfonline.com
Research findings indicate that specific packing material mixtures can achieve high removal efficiency for n-butyl acetate. tandfonline.com Studies have shown that biofilters packed with spruce root wood chips, with the addition of biochar or biochar impregnated with a nitrogen fertilizer, can achieve high pollutant removal efficiency (greater than 95% at moderate loads) and stable long-term performance. tandfonline.com Maximum elimination capacities have been measured for different packing materials under varying conditions of inlet concentration and air flow rate. tandfonline.com
Here is a table illustrating maximum elimination capacities for n-butyl acetate using different biofilter packing materials:
| Packing Material Mixture | Maximum Elimination Capacity (g m⁻³ h⁻¹) |
| Spruce Root Wood Chips (SRWC) | 206 ± 27 |
| SRWC + 10% Biochar (SRWC-B) | 275 ± 21 |
| SRWC + 10% Biochar + Nitrogen Fertilizer (SRWC-IB) | 294 ± 20 |
Data based on biofiltration studies. tandfonline.com
These studies demonstrate the potential of biofiltration as a viable method for treating air emissions containing this compound.
Application in Bioremediation of Contaminated Groundwater (e.g., as an Electron Donor)
This compound has been explored for its potential in enhancing the bioremediation of contaminated groundwater, particularly as a partitioning electron donor (PED). PEDs are designed to partition into dense non-aqueous phase liquids (DNAPLs), providing a sustained source of electron donor at the DNAPL-water interface. This targeted delivery promotes the growth of dechlorinating biomass in close proximity to the contaminant source, leading to enhanced DNAPL dissolution rates and more efficient electron donor utilization compared to traditional methods. clu-in.org
Laboratory studies have evaluated n-butyl acetate (nBA) as a candidate PED for field deployment in the bioremediation of chlorinated solvents like trichloroethene (TCE). clu-in.orgsiremlab.com In aqueous environments, nBA undergoes hydrolysis, yielding acetate and n-butanol. clu-in.org The resulting n-butanol can be fermented by microorganisms to produce butanoate, acetate, and hydrogen. clu-in.org These products, particularly hydrogen and acetate, serve as electron donors for reductive dechlorination processes carried out by specific bacteria, leading to the transformation of chlorinated contaminants into less harmful substances. siremlab.comunimi.itmdpi.com Studies have shown that in aquifer material amended with electron donors where acetate is the predominant low molecular mass organic acid generated, the reduction of contaminants like U(VI) to immobile U(IV) can occur concurrently with other reduction processes such as Fe(III) reduction, following nitrate (B79036) reduction. uwa.edu.au
Advantages of using n-butyl acetate as a PED include its relatively low cost and reduced risk of contaminant mobilization due to predictable impacts on DNAPL density or viscosity. clu-in.org It is also considered non-toxic or generally regarded as safe for use. clu-in.org However, effective implementation requires thorough site characterization. clu-in.org
Novel Approaches for Industrial Effluent Treatment and this compound Removal
Industrial effluents often contain this compound, particularly from processes such as antibiotic production, where it is used as an extraction solvent. disciplines.mxgoogle.com The presence of this compound in wastewater contributes to chemical oxygen demand (COD) and can pose environmental challenges due to its odor and potential toxicity at high concentrations. disciplines.mxgoogle.comnih.gov Consequently, research is focused on developing efficient methods for treating industrial wastewater containing this compound and recovering the solvent.
Various treatment alternatives have been investigated for the removal of this compound from industrial effluents. A physicochemical treatment coupled with an advanced oxidation process (AOP) has shown effectiveness in removing this compound from industrial paint waste effluents. disciplines.mx This combined approach resulted in significant reductions in this compound, along with other contaminants like methyl ester and 1-butanol, and improvements in parameters such as electrical conductivity, total suspended solids, color, turbidity, and COD. disciplines.mx
Adsorption methods are also being explored as an alternative to traditional distillation for recovering this compound from pharmaceutical wastewater, particularly when the concentration is low (1-7 wt%). google.comsciopen.com Adsorption offers advantages such as high efficiency and lower energy consumption. sciopen.com Studies have demonstrated the successful synthesis of medium polar polyacrylate resins with macroporous structures that exhibit high adsorption capacity for this compound. sciopen.com These resins have shown promising desorption rates, indicating their potential for reuse in adsorption-desorption cycles. sciopen.com
Other novel approaches include solvent extraction techniques, such as using liquid paraffin (B1166041) to recover this compound from lovastatin (B1675250) wastewater, achieving high extraction efficiencies. researchgate.net Solvent sublation, a bubble separation technique, has also been investigated for recovering this compound from wastewater discharged after penicillin extraction. researchgate.net Bio-trickling filters packed with specific materials have been used to effectively treat mixed gases containing this compound, n-butyl alcohol, and phenylacetic acid from pharmaceutical factories, demonstrating high removal efficiencies under optimal conditions. nih.gov
Biomedical and Pharmaceutical Research Applications
This compound finds applications in biomedical and pharmaceutical research, primarily as a solvent and extraction agent, and is also being studied for its potential antimicrobial properties.
Role as an Extraction Agent and Solvent in Pharmaceutical Formulations
This compound is utilized as an extraction solvent in the production of pharmaceuticals, particularly in the recovery of effective components from fermentation broths. google.com For instance, n-butyl acetate is widely employed in the industrial extraction of penicillin G due to its favorable solvent properties and cost-effectiveness. sharif.edu Studies on the mass transfer analysis of penicillin extraction have utilized n-butyl acetate as the solvent, investigating parameters such as stirring rate and pH to optimize the extraction process. sharif.edu
Beyond extraction, this compound can serve as a solvent in the formulation of various pharmaceutical products. While specific pharmaceutical formulations were not detailed in the search results, its general properties as an organic solvent make it suitable for dissolving and incorporating active pharmaceutical ingredients (APIs) and excipients in certain preparations.
Antimicrobial Activity Studies on Relevant Microorganisms
Research has explored the antimicrobial activity of this compound against various microorganisms relevant to cosmetic products and potentially other applications. Studies have evaluated the influence of solvents commonly used in nail varnishes, including this compound, on the survival of microorganisms such as Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Candida albicans, and Trichophyton rubrum. researchgate.netecology.dp.uanih.gov These microorganisms are relevant as they are associated with skin and nail infections. researchgate.netnih.gov
This compound has been reported to possess antimicrobial properties. researchgate.netekb.eg Studies indicate that this compound can have a notable impact on both fungal and bacterial strains. researchgate.net For example, this compound, along with ethyl acetate, showed a stronger impact on tested strains compared to isopropyl alcohol. researchgate.netnih.gov
Minimum Inhibitory Concentration and Cidal Activity Assessments
Assessments of the antimicrobial activity of this compound have included determining its Minimum Inhibitory Concentration (MIC) and evaluating its cidal activity. The MIC is defined as the lowest concentration of a substance that inhibits the visible growth of a microorganism. taylorandfrancis.com Cidal activity refers to the ability of a substance to kill microorganisms, typically defined as a significant reduction (e.g., ≥ 99%) in viable bacterial density. taylorandfrancis.com
Studies have determined the MIC of this compound for various microorganisms. For the tested strains of Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Candida albicans, and Trichophyton rubrum, the MIC of this compound was found to be ≤ 5%. researchgate.netnih.gov This suggests that concentrations of this compound at or below 5% can inhibit the growth of these microorganisms. researchgate.netnih.gov
Furthermore, studies have investigated the cidal activity of this compound, often in mixtures with other solvents. Various combinations of this compound, ethyl acetate, and isopropyl alcohol have demonstrated significant cidal effects on both fungal and bacterial strains, achieving a substantial reduction in viable counts within relatively short exposure times (e.g., greater than 3 log reduction in 15 minutes for bacterial strains and 30 minutes for T. rubrum). researchgate.netnih.gov This indicates that this compound, particularly in combination with other solvents, can effectively kill these microorganisms.
Novel materials incorporating this compound have also been studied for their antimicrobial properties. For instance, polyacrylate microgels synthesized with butyl acrylate (B77674) as a co-monomer have shown antimicrobial activity against Staphylococcus aureus, with low MIC values and rapid bactericidal activity observed at concentrations above the MIC. nsf.gov
Geosciences and Environmental Drilling Applications
This compound has found specific applications in geosciences and environmental drilling, particularly in low-temperature environments such as ice coring.
In the past, this compound has been used as a drilling fluid for ice coring activities. nii.ac.jpcambridge.org The primary criteria for selecting ice coring fluids include a density close to that of ice, usability at very low temperatures (e.g., down to -56°C), and being environmentally acceptable and non-toxic. nii.ac.jp N-butyl acetate emerged as a suitable candidate drilling fluid for ice coring and has been used in projects such as the Greenland Ice Sheet Project 2 (GISP2) and at Dome F, Antarctica. nii.ac.jpcambridge.org
Advantages of using n-butyl acetate in ice coring include its density being close to that of ice, which helps maintain borehole stability. nii.ac.jp It is also considered environmentally more favorable than some traditional drilling fluids like fuel oil mixtures, as it is easily biodegradable. nii.ac.jpcambridge.org In the event of a spill, this compound is expected to evaporate and disperse relatively quickly, minimizing long-term environmental impact, even in cold climates. nii.ac.jp Additionally, this compound is less likely to leave oily residues on equipment and cores compared to some other fluids. nii.ac.jp
However, considerations regarding the use of this compound in drilling include potential health hazards related to vapor inhalation at excessive concentrations. nii.ac.jpcambridge.org While not listed as a carcinogen, prolonged inhalation can cause irritation and central nervous system symptoms. nii.ac.jpcambridge.org Appropriate ventilation and monitoring are necessary to ensure occupational safety. nii.ac.jp The long-term effects of exposure to chemically active polar drilling fluids like n-butyl acetate on drilling equipment components, such as composite tubing, also require testing. nii.ac.jp Despite these considerations, this compound has been utilized for deep ice-core drilling and for specific applications like optical borehole logging. nii.ac.jpcambridge.orgmontana.edu
Evaluation as an Alternative Drilling Fluid for Deep Ice-Coring
Deep ice-coring operations necessitate the use of a borehole fluid to counteract the immense hydrostatic pressure exerted by the surrounding ice, which can otherwise lead to borehole closure due to plastic flow of the ice sheet icedrill.orgcambridge.orgumaine.eduats.aqmontana.eduku.dk. Historically, various fluid mixtures have been employed, often based on fuel oil combined with densifiers like halogenated solvents cambridge.orgnii.ac.jpicedrill.orgnii.ac.jpwikipedia.org. However, concerns regarding the environmental impact, safety risks to personnel, and potential contamination of the ice core have driven the search for more suitable alternatives icedrill.orgcambridge.orgnii.ac.jpicedrill.org.
This compound has emerged as a promising alternative drilling fluid for deep ice-coring projects icedrill.orgcambridge.orgumaine.eduats.aqnii.ac.jpicedrill.orgnii.ac.jpwikipedia.orgicedrill.orgwho.int. A key requirement for a deep ice-coring fluid is a density close to that of ice to maintain hydrostatic equilibrium nii.ac.jpicedrill.org. The density of this compound increases with decreasing temperature, and at temperatures below -15°C, its density is sufficient, exceeding the density of the firn-ice layer (0.90 g/cm³) icedrill.orgcambridge.orgnii.ac.jp. At -30°C, this compound is denser than pure ice icedrill.org. This property is particularly advantageous as it often eliminates the need for added densifiers, which have historically included hazardous substances like perchloroethylene (PER), trichloroethylene (B50587) (TCE), and polybrominated biphenyl (B1667301) ether (PBBE) icedrill.orgcambridge.org. While a 10% mixture of anisole (B1667542) in this compound can match the density of pure ice at -15°C, this compound alone is often sufficient at the colder temperatures encountered in deep ice sheets like those in Greenland and Antarctica icedrill.orgcambridge.org.
Viscosity is another critical physical property influencing the efficiency of drilling operations. Lower viscosity fluids allow for faster trip times for the drill string icedrill.orgcambridge.org. This compound exhibits low viscosity at the low temperatures relevant to ice drilling, significantly lower than hydrocarbon-based fluids icedrill.orgcambridge.org. For instance, at -30°C, this compound has a much lower viscosity compared to fluids like "bromoil" (LVT-200 densified with PBBE), leading to significantly reduced round-trip times for the drill string in deep boreholes icedrill.orgcambridge.org.
Beyond density and viscosity, the interaction of the drilling fluid with the ice core and the drilling equipment is crucial. Experiments have shown that pure alcohol can cause rapid dissolution of ice, making it unsuitable for preserving the integrity of the ice core icedrill.org. This compound, with its lower solubility in water compared to ethanol (B145695), shows minimal noticeable weight loss of ice even after several hours of contact time icedrill.org. Furthermore, this compound has been found to have no deleterious effects on various polymeric materials commonly used in deep drill strings, and electric motors have been successfully operated while immersed in this compound icedrill.orgcambridge.orgnii.ac.jp.
Research findings, such as those from the 1990 Greenland Ice Sheet Project (GISP-2), have indicated favorable results from the use of this compound as a drilling fluid cambridge.org.
Environmental and Scientific Contamination Implications in Ice Core Research
The selection of a drilling fluid for ice coring must also consider its environmental impact and the potential for contaminating the ice core, which is subsequently used for various scientific analyses, including chemical and isotopic studies icedrill.orgcambridge.orgku.dknii.ac.jpoup.com.
From an environmental standpoint, this compound is considered a single, easily biodegradable compound, offering an advantage over complex mixtures like fuel oil or LVT-200, which can be resistant to degradation, particularly in cold environments icedrill.orgcambridge.orgnii.ac.jp. In the event of a spill, this compound is expected to evaporate relatively quickly icedrill.org.
However, the potential for scientific contamination of the ice core by the drilling fluid is a significant concern icedrill.orgcambridge.orgmontana.eduku.dkoup.comcambridge.orgosu.edu. While this compound is generally considered to pose a minimal threat to trace element analyses, studies have investigated the extent to which this compound and its trace contaminants can penetrate the ice core icedrill.orgcambridge.orgcambridge.orgosu.edu.
Analysis of ice cores drilled with this compound has shown that while contamination levels are generally low, some penetration into the outer layers of the core can occur icedrill.orgcambridge.orgcambridge.orgosu.edu. For example, analysis of Greenland ice core samples immersed in this compound showed decreasing concentrations of this compound with increasing depth from the surface of the core icedrill.orgcambridge.orgcambridge.orgosu.edu.
Data on this compound penetration into ice cores:
| Depth from Core Surface (mm) | This compound Concentration (ppm) | Source |
| 0.5 | 1.9 | icedrill.orgcambridge.org |
| 1.0 | 1.0 | icedrill.orgcambridge.org |
| 2.0 | 0.3 | osu.edu |
| 5.0 | 0.4 | icedrill.orgcambridge.org |
Trace contaminants within the drilling fluid itself are also a consideration. Analysis of high-purity this compound (≥99.5%) has indicated the presence of minor concentrations of water, butanol, and acetic acid icedrill.orgcambridge.org. While the levels of inorganic contaminants like chloride and sulfate (B86663) in this compound have been reported to be below routine detection limits, the potential impact of any residual trace inorganic pollutants from drilling fluids on sensitive ice core analyses needs careful consideration icedrill.orgcambridge.org.
Microbial contamination from drilling fluids is another critical aspect, particularly for studies focusing on the biological material preserved within ice cores montana.eduoup.com. Drilling fluids are typically not sterilized and can contain microorganisms montana.edu. These exogenous microbial cells can penetrate the ice core, potentially compromising the authenticity of the indigenous microbial populations detected, especially in the outer portions of the core montana.eduoup.com. Studies have highlighted the need for rigorous decontamination procedures to address potential microbial contamination introduced by the drilling fluid and subsequent core handling montana.eduoup.com. The NEEM Greenland ice core project provided an opportunity to investigate the origin and extent of microbial contamination throughout the drilling process, analyzing the drilling fluid and drilling chips oup.com.
Continuous flow analysis (CFA) systems used for analyzing melted ice core samples can detect drill liquid contamination, which can interfere with measurements of chemical impurities ku.dk. Techniques have been developed to continuously detect and identify drill liquid contamination in the CFA stream, allowing for the identification of contaminated sections of the ice core ku.dk.
Despite the potential for contamination, studies suggest that contamination of the ice core by this compound or its trace components appears to be acceptably low for most chemical and physical measurements, provided appropriate handling and potential decontamination procedures are employed icedrill.orgcambridge.org.
Regulatory Science, Risk Assessment, and Policy Implications
Occupational Exposure Limit (OEL) Derivations
Occupational Exposure Limits (OELs) for butyl acetate (B1210297) are established to protect workers from potential health effects resulting from inhalation exposure during their work shifts. These limits are derived from toxicological data and risk assessment principles.
Health-Based Recommended OELs (HBR-OELs) are established based on the available health effects data, aiming to identify exposure levels below which adverse health effects are unlikely to occur. The Dutch Expert Committee on Occupational Standards (DECOS) recommended a health-based occupational exposure limit for n-butyl acetate of 150 mg/m³ as an eight-hour time-weighted average. healthcouncil.nl This recommendation was based on a subchronic rat study where a No Observed Adverse Effect Level (NOAEL) of 2,662 mg/m³ (550 ppm) was identified, with acute transient effects on the nervous system, body weight, and olfactory epithelium observed at higher concentrations. healthcouncil.nl The Scientific Committee on Occupational Exposure Limits (SCOEL) proposed an OEL of 50 ppm (240 mg/m³) for n-butyl acetate, sec-butyl acetate, and isobutyl acetate to protect workers against local toxic and systemic effects during an 8-hour exposure. researchgate.net This proposal considered the critical effect of acute irritation in humans, using a Lowest Observed Adverse Effect Concentration (LOAEC) of 150 ppm (700 mg/m³) from a human study as a starting point. researchgate.net
Occupational exposure limits for this compound typically include both Time-Weighted Averages (TWA) and Short-Term Exposure Limits (STEL). TWAs represent the average exposure concentration over a standard workday (typically 8 hours), while STELs represent a 15-minute exposure limit that should not be exceeded at any time during the workday, even if the 8-hour TWA is within limits.
Regulatory bodies such as OSHA, NIOSH, and ACGIH have published exposure limits for n-butyl acetate. OSHA's permissible exposure limit (PEL) is 150 ppm averaged over an 8-hour workshift. nj.gov NIOSH recommends an exposure limit of 150 ppm averaged over a 10-hour workshift and a STEL of 200 ppm for a 15-minute period. nj.govcdc.gov ACGIH's Threshold Limit Value (TLV) is 150 ppm as an 8-hour TWA and 200 ppm as a STEL. nj.govcdc.gov The European Union has also established indicative occupational exposure limits (IOEL) of 50 ppm (241 mg/m³) as a TWA and 150 ppm (723 mg/m³) as a STEL for n-butyl acetate. novol.comilo.org
Here is a table summarizing some of the occupational exposure limits for n-butyl acetate:
| Organization | Limit Type | Value (ppm) | Value (mg/m³) | Averaging Period | Citation |
| OSHA | PEL TWA | 150 | 710 | 8-hour | nj.govosha.gov |
| NIOSH | REL TWA | 150 | 710 | 10-hour | nj.govcdc.gov |
| NIOSH | STEL | 200 | 950 | 15-minute | nj.govcdc.gov |
| ACGIH | TLV TWA | 150 | 713 | 8-hour | nj.govcdc.gov |
| ACGIH | TLV STEL | 200 | 950 | 15-minute | nj.govcdc.gov |
| EU | IOEL TWA | 50 | 241 | 8-hour | novol.comilo.org |
| EU | IOEL STEL | 150 | 723 | 15-minute | novol.comilo.org |
NOAEL and No Observed Adverse Effect Concentration (NOAEC) values are fundamental in the derivation of OELs and other health-based guidance values. A NOAEL is the highest exposure level at which no statistically or biologically significant adverse effects are observed in an exposed population compared to a control group, while a NOAEC is the highest tested concentration at which no such effects are observed.
For n-butyl acetate, a NOAEC of 500 ppm (2410 mg/m³) was identified in subchronic inhalation toxicity studies in rats. europa.eueuropa.eu These studies involved exposure for 6 hours per day, 5 days per week. europa.eu This NOAEC has been used as a starting point for deriving Derived No-Effect Levels (DNELs) for workers and the general population under REACH regulations. europa.eu For instance, the DNEL for local effects long-term exposure via inhalation for workers is based on this 500 ppm NOAEC. europa.eu Time extrapolation factors and assessment factors for interspecies and intraspecies variability are applied to the NOAEC to derive these regulatory limits. europa.eu An oral subchronic toxicity study with the metabolite n-butanol identified a NOAEL of 125 mg n-butanol/kg body weight/day, which converts to a NOAEL of 196 mg n-butyl acetate/kg body weight/day based on molecular weight. europa.eu This oral NOAEL has also been used in DNEL derivations for the oral route. europa.eu
Volatile Organic Compound (VOC) Classification and Regulations
This compound isomers are classified and regulated as Volatile Organic Compounds (VOCs) due to their potential to contribute to the formation of tropospheric ozone, a key component of smog.
Tropospheric ozone is formed through photochemical reactions involving VOCs and nitrogen oxides (NOx) in the presence of sunlight. federalregister.govaqmd.govgovinfo.gov The potential for a VOC to contribute to ozone formation varies depending on its photochemical reactivity. Regulatory agencies, such as the U.S. EPA, exclude compounds with negligible reactivity from the regulatory definition of VOC to focus control efforts on compounds that significantly impact ozone concentrations. federalregister.govaqmd.govgovinfo.gov The EPA has historically used the reactivity of ethane (B1197151) as a benchmark for determining negligible reactivity. federalregister.govucr.edu
Tertiary this compound (t-butyl acetate or TBAC) is an isomer of this compound that has been excluded from the regulatory definition of VOC by the U.S. EPA for purposes of emission limitations and content requirements because it makes a negligible contribution to tropospheric ozone formation. federalregister.govgovinfo.govepa.govregulations.govpolicycommons.netfederalregister.govepa.govfederalregister.gov This exclusion is based on scientific data demonstrating its low photochemical reactivity. epa.govepa.gov While initially still subject to recordkeeping, emissions reporting, photochemical dispersion modeling, and inventory requirements, the EPA later removed these requirements for TBAC as they were deemed to be of limited utility and there was no evidence of TBAC being used at levels causing concern for ozone formation. federalregister.govgovinfo.govepa.govregulations.govfederalregister.govepa.gov
The classification of this compound isomers as VOCs (with the notable exclusion of t-butyl acetate for certain purposes) has direct implications for State Implementation Plans (SIPs) and air quality regulations in areas striving to attain and maintain national ambient air quality standards for ozone. federalregister.govepa.govepa.govfederalregister.gov SIPs are state-specific plans outlining how a state will achieve compliance with federal air quality standards.
For VOCs that are not excluded from the regulatory definition, states are required to include strategies in their SIPs to control emissions from sources that use or emit these compounds. This can involve implementing regulations on the VOC content of various products, such as paints, coatings, adhesives, and solvents, or requiring emission control technologies for industrial processes. federalregister.govaqmd.govfederalregister.govnj.gov The exclusion of t-butyl acetate from the VOC definition means that state and local air pollution control agencies are relieved of the requirement to regulate TBAC emissions for ozone attainment purposes and the associated reporting and inventory requirements. federalregister.govepa.govepa.govfederalregister.gov This provides flexibility for industries to use TBAC as a substitute for regulated VOCs. regulations.govlyondellbasell.com
However, it is important to note that while t-butyl acetate may be excluded from VOC regulations for ozone formation, other regulations or requirements based on different criteria (e.g., flammability, specific health effects not related to ozone formation) may still apply. chemos.depentachemicals.eucarlroth.com
Hazardous Substance Assessment Methodologies
Hazardous substance assessment methodologies for compounds like this compound involve evaluating their potential to cause physical and health hazards. These assessments are crucial for classifying substances and implementing appropriate risk management measures.
Classification Criteria for Flammable Liquids and Specific Target Organ Toxicity
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) based on its hazardous properties.
Flammable Liquid Classification:
This compound is classified as a flammable liquid. According to the GHS, flammable liquids are categorized based on their flash point and boiling point. This compound is typically classified as a Category 3 flammable liquid sigmaaldrich.comcarlroth.comgjchemical.comnovol.comchemos.de3d-basics.comrcilabscan.comchemius.netredox.com. Some sources also indicate a classification as Category 2 depending on the specific isomer or purity junsei.co.jppentachemicals.eucanada.ca.
Key data points relevant to its flammable classification include:
Flash Point: Varies slightly depending on the source and method, but is generally around 22-27 °C (closed cup) carlroth.comgjchemical.comcanada.cacarlroth.com.
Boiling Point: Approximately 124-126 °C gjchemical.com.
Flammable Limits: Lower Explosive Limit (LEL) is around 1.2% by volume, and the Upper Explosive Limit (UEL) is around 7.5% by volume carlroth.comgjchemical.com.
Auto-ignition Temperature: Approximately 415 °C carlroth.comgjchemical.comcanada.ca.
Flammable liquids in Category 3 have a flash point of 23 °C to 60 °C. chemos.de3d-basics.com. Vapors of this compound are heavier than air and can form explosive mixtures with air, particularly in unventilated areas carlroth.comchemos.dechemius.net.
Specific Target Organ Toxicity Classification:
This compound is also classified for specific target organ toxicity following a single exposure. It is typically classified under GHS as Specific Target Organ Toxicity – Single Exposure, Category 3 sigmaaldrich.comcarlroth.comgjchemical.comnovol.comchemos.de3d-basics.comrcilabscan.comchemius.netredox.comjunsei.co.jpfujifilm.comgreenfield.com. This classification is primarily due to its potential to cause drowsiness or dizziness, and in some cases, respiratory irritation sigmaaldrich.comcarlroth.comgjchemical.comchemos.de3d-basics.comrcilabscan.comchemius.netredox.comjunsei.co.jpfujifilm.comgreenfield.com.
The hazard statement associated with this classification is H336: May cause drowsiness or dizziness sigmaaldrich.comcarlroth.comgjchemical.comchemos.de3d-basics.comrcilabscan.comredox.com. Some classifications also include H335: May cause respiratory irritation junsei.co.jp.
Here is a summary of the GHS classifications for this compound:
| Hazard Class | Category | Hazard Statement(s) |
| Flammable liquids | 3 | H226: Flammable liquid and vapor. |
| Specific target organ toxicity - single exposure | 3 | H336: May cause drowsiness or dizziness. |
| Specific target organ toxicity - single exposure | 3 | H335: May cause respiratory irritation. |
Note: The classification for respiratory irritation (H335) is not consistently present across all sources but is noted in some safety data sheets.
International and National Regulatory Frameworks and Guidelines
This compound is regulated under various international and national frameworks to ensure its safe manufacture, handling, and use.
European Union (EU):
In the EU, this compound is regulated under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) Regulation (EC) No 1907/2006 chemius.netpentachemicals.eueuropa.eusanudotrade.com. Substances manufactured or imported in quantities exceeding one ton per year must be registered with the European Chemicals Agency (ECHA) sanudotrade.com. This registration requires detailed information on the substance's properties, uses, and potential risks sanudotrade.com. This compound is registered under REACH chemos.dechemius.netpentachemicals.eueuropa.eu.
The classification and labelling of this compound in the EU adhere to the CLP Regulation (EC) No 1272/2008, which aligns with the GHS novol.comchemos.de3d-basics.comchemius.netpentachemicals.eueuropa.eu. The harmonised classification and labelling approved by the EU identifies it as a flammable liquid and vapor and that it may cause drowsiness or dizziness europa.eueuropa.eu.
This compound is also subject to restrictions under REACH Annex XVII, which pertains to certain dangerous substances, mixtures, and articles 3d-basics.comchemius.netsocomore.com. It is listed in the EC Inventory, which includes substances from previous EU regulatory frameworks like EINECS, ELINCS, and the NLP list 3d-basics.comeuropa.eueuropa.eu.
Furthermore, this compound is relevant under directives such as the Industrial Emissions Directive (VOCs, 2010/75/EU) and the Deco-Paint Directive (2004/42/EC) due to its nature as a volatile organic compound (VOC) chemos.de. While n-butyl acetate is generally considered a VOC, it is important to note that the tertiary isomer, t-butyl acetate (TBAC), has been excluded from the regulatory definition of VOCs by the US EPA for purposes of emissions limitations or content requirements due to its negligible contribution to tropospheric ozone formation epa.govregulations.govgovinfo.govgovinfo.govfederalregister.gov.
United States (US):
In the United States, this compound is subject to regulations under frameworks such as the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200), which incorporates the GHS classification sigmaaldrich.comgjchemical.com. OSHA also sets permissible exposure limits (PELs) for airborne concentrations of this compound redox.comnj.govosha.gov.
The substance is listed on the Toxic Substance Control Act (TSCA) inventory 3d-basics.comfujifilm.com. As mentioned earlier, the US EPA has specifically addressed t-butyl acetate under the Clean Air Act (CAA) regarding its VOC status epa.govregulations.govgovinfo.govgovinfo.govfederalregister.gov.
Other National Regulations:
This compound is also regulated in other countries, with classifications and guidelines often aligning with the GHS. For example, in Australia, it is listed on the Australian Inventory of Chemical Substances (AICS) and is classified as hazardous according to the criteria of Safe Work Australia carlroth.comchemos.deredox.comcarlroth.com. Japan also has regulations concerning this compound, including its classification under GHS and listing in inventories junsei.co.jpfujifilm.com.
International bodies like the International Programme on Chemical Safety (IPCS), a joint venture of UNEP, ILO, and WHO, contribute to the scientific basis for assessing the risks of chemicals like this compound who.int.
The transport of this compound is also regulated under international agreements for dangerous goods, such as the UN Model Regulations, International Maritime Dangerous Goods Code (IMDG), and International Civil Aviation Organization (ICAO-IATA/DGR), due to its flammability junsei.co.jpcarlroth.comfujifilm.comnih.gov.
Here is a summary of some key regulatory mentions:
| Regulatory Body/Framework | Relevance to this compound |
| EU REACH Regulation (EC) No 1907/2006 | Registration, Evaluation, Authorisation, and Restriction. Substances > 1 ton/year must be registered. chemius.netpentachemicals.eueuropa.eusanudotrade.com |
| EU CLP Regulation (EC) No 1272/2008 | Classification, Labelling, and Packaging according to GHS. novol.comchemos.de3d-basics.comchemius.netpentachemicals.eueuropa.eu |
| US OSHA Hazard Communication Standard | Incorporation of GHS classification and establishment of PELs. sigmaaldrich.comgjchemical.comredox.comnj.govosha.gov |
| US EPA Clean Air Act (CAA) | Regulation of VOCs; t-butyl acetate excluded from regulatory definition of VOC for certain purposes. epa.govregulations.govgovinfo.govgovinfo.govfederalregister.gov |
| Australia Safe Work Australia | Classification as hazardous. redox.com Listed on AICS. carlroth.comchemos.decarlroth.com |
| Japan GHS Classification and Inventories | Classification and listing in national inventories. junsei.co.jpfujifilm.com |
| UN Model Regulations, IMDG, ICAO-IATA/DGR | Regulations for the transport of dangerous goods. junsei.co.jpcarlroth.comfujifilm.comnih.gov |
Emerging Research Directions and Future Perspectives on Butyl Acetate
Advancements in Catalytic Systems for Enhanced Sustainability
Research into catalytic systems for butyl acetate (B1210297) production is increasingly focused on improving sustainability. This includes the development and application of heterogeneous catalysts, which offer advantages over homogeneous catalysts due to easier separation and reusability rsc.orgnih.govrsc.org. Studies have investigated the use of zeolite catalysts, such as borated Ultra Stable Y (B-USY) zeolite, for the transesterification of butanol with ethyl acetate, presenting a potentially greener route compared to conventional Fischer esterification rsc.org. This method, utilizing fermentation-derived bio-butanol and bio-ethyl acetate, aligns with green chemistry principles and has shown high yields and catalyst stability over multiple cycles rsc.org.
Enzymatic catalysis, particularly using lipases, is also gaining attention as a more environmentally friendly alternative, requiring lower temperatures and avoiding harsh chemicals and waste generation nih.gov. While much of the enzymatic work has focused on other esters like butyl butyrate (B1204436), the principles and advancements in lipase-catalyzed esterification are relevant to butyl acetate synthesis nih.govsci-hub.se. The use of heterogeneous catalysts and enzymatic systems represents a significant step towards more sustainable and efficient this compound production processes.
Development of Novel Bioproduction Routes and Microbial Strains
The development of novel bioproduction routes and engineered microbial strains offers a promising avenue for sustainable this compound synthesis. While the direct biosynthesis of this compound through microbial fermentation is an active area of research, many studies have focused on the microbial production of its precursors, such as butanol and acetic acid, or related esters like butyl butyrate sci-hub.seresearchgate.netasm.org.
Engineered microorganisms, including Escherichia coli and Clostridium species, are being explored as cell factories for producing esters researchgate.net. Research has involved introducing synthetic pathways and optimizing metabolic engineering strategies to enhance the availability of precursors like acetyl-CoA and butanol for ester synthesis researchgate.net. Studies have reported microbial fermentation processes achieving notable titers of this compound, demonstrating the potential of this route researchgate.netd-nb.info. For instance, one study using an engineered Clostridium saccharoperbutylacetonicum strain achieved a this compound titer of up to 20.3 g/L through glucose fermentation researchgate.net. Another study using Clostridium acetobutylicum achieved a titer of 7.30 g/L after process optimization d-nb.info. These advancements highlight the potential for developing economically feasible and environmentally benign fermentation processes for this compound production rsc.orgresearchgate.net.
Integration of Process Intensification Technologies for Resource Efficiency
Process intensification (PI) technologies are being integrated into this compound production to improve resource efficiency, reduce energy consumption, and lower capital costs researchgate.netcore.ac.ukaiche.org. PI involves dramatically improving manufacturing processes through novel schemes and equipment, often by combining processing phenomena into fewer units aiche.org.
Reactive distillation (RD), which combines reaction and separation in a single unit, is a well-established PI technique applied to this compound synthesis researchgate.netcore.ac.ukaiche.org. Studies have shown that integrating heat into conventional and reactive distillation processes can significantly improve eco-efficiencies researchgate.net. Furthermore, hybrid processes combining reactive distillation with membrane technology, such as pervaporation, are being investigated to overcome thermodynamic limitations and enhance conversion and energy efficiency core.ac.ukmdpi.comrsc.org. A membrane reactor (MR) based process for this compound production via esterification of n-butanol has shown promising results, achieving a higher ultimate conversion compared to conventional reactors and offering significant reductions in CO2 emissions mdpi.com. These integrated and intensified approaches demonstrate the potential for more sustainable and economically attractive this compound production.
In-depth Mechanistic Toxicological Research to Reduce Uncertainty
While this article excludes safety and adverse effect profiles, research is ongoing to gain a more in-depth mechanistic understanding of this compound toxicology to reduce uncertainty in risk assessment. Studies have included evaluating the health effects of this compound, often in conjunction with n-butanol, as this compound is rapidly converted to n-butanol in the body nih.govnih.govresearchgate.net.
Research has identified developmental and nervous system endpoints as primary areas of focus nih.govnih.gov. However, inconsistencies in neurodevelopmental findings and weak evidence for nervous system effects in some studies highlight the need for further mechanistic research nih.govnih.gov. Comparing internal doses from different exposure routes using physiologically based pharmacokinetic (PBPK) models introduces uncertainties, underscoring the importance of a better understanding of toxicological mechanisms nih.govnih.gov. Ongoing research aims to address these data limitations and provide a more comprehensive basis for risk assessment nih.govnih.gov.
Exploration of New High-Value Applications and Functional Material Development
Beyond its traditional uses as a solvent and flavoring agent, research is exploring new high-value applications for this compound and its role in developing functional materials. This compound's properties make it suitable for various industrial applications, including paints, coatings, adhesives, inks, pharmaceuticals, and cosmetics chemanalyst.comemergenresearch.comreanin.comglobenewswire.com.
Furthermore, research is exploring the development of new functional polymer materials utilizing derivatives of cellulose (B213188) acetate, a related compound. While not directly focused on this compound itself, this area of research on functional materials derived from acetate compounds suggests potential future avenues for incorporating this compound or its derivatives into novel materials with tailored properties, such as enhanced barrier performance or biodegradability researchgate.net. The exploration of new applications and material development continues to expand the potential future market for this compound.
Q & A
Q. How do Abraham solvation parameters predict solute solubility in this compound, and what are the limitations of these models?
-
Abraham Model : Correlates solubility (log P) with solute descriptors (e.g., dipolarity, hydrogen-bonding) using the equation:
where E, S, A, B, V are solute parameters, and c, e, s, a, b, v are solvent-specific coefficients .
-
Limitations :
Q. What methodologies assess the environmental impact of this compound synthesis routes (e.g., conventional vs. RD)?
- Life Cycle Assessment (LCA) : Compare energy use, CO₂ emissions, and waste generation across processes:
- Conventional process : Multi-step (reactor + distillation) with higher energy demand (20–30% greater than RD) .
- RD process : 50–70% reduction in energy use due to in-situ separation, but higher capital costs .
- Green metrics : Atom economy (89% for esterification) and E-factor (0.1–0.3 kg waste/kg product) quantify sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
